5-Bromo-4-chloro-2-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIVXZNTOVQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378320 | |
| Record name | 5-bromo-4-chloro-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289038-22-8 | |
| Record name | 5-Bromo-4-chloro-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289038-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-4-chloro-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-4-chloro-2-fluorobenzoic acid CAS 289038-22-8 properties
CAS Number: 289038-22-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, applications, and synthetic utility of 5-Bromo-4-chloro-2-fluorobenzoic acid. This compound is a halogenated aromatic carboxylic acid, primarily utilized as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.
Core Physicochemical and Structural Properties
This compound is a solid, typically appearing as a white powder at room temperature.[1] Its multifaceted halogenation provides distinct reactivity at various positions, making it a versatile intermediate for synthetic chemists.
| Property | Data | Source(s) |
| Molecular Formula | C₇H₃BrClFO₂ | [1][2] |
| Molecular Weight | 253.45 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Physical Form | White Powder / Solid | [1] |
| Purity | Typically ≥98% | [3] |
| Predicted Boiling Point | 329.1±42.0 °C | [2] |
| Predicted Density | 1.887±0.06 g/cm³ | [2] |
| InChI Key | GJVIVXZNTOVQRG-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | [2] |
Spectroscopic Data
While commercial suppliers indicate the availability of spectroscopic data confirming the structure of this compound, the raw data, including specific shifts and peaks for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are not widely available in the public domain.[4][5] Certificates of Analysis from suppliers confirm that the ¹H NMR spectrum is consistent with the expected structure.[4]
Application in Drug Discovery and Development
The primary and most significant application of this compound is its role as a key starting material in the synthesis of advanced pharmaceutical intermediates.
Intermediate for CDK Inhibitor Synthesis
This benzoic acid derivative is a critical building block for the synthesis of PF-06873600 , a potent and selective inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6), which has been investigated for cancer treatment.[6][7] The compound's carboxylic acid functional group allows for amide bond formation, a common and crucial step in the assembly of many drug molecules.
Experimental Protocols
General Protocol for Amide Coupling
The synthesis of the amide intermediate for PF-06873600 involves the coupling of this compound with a corresponding amine precursor.
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), an activating agent such as oxalyl chloride (1.1 eq) or thionyl chloride is added, often with a catalytic amount of DMF.[8] The reaction is stirred at room temperature until the conversion to the acyl chloride is complete. The solvent is then removed under reduced pressure.
-
Amide Bond Formation: The resulting crude acyl chloride is dissolved in an anhydrous aprotic solvent. This solution is then added dropwise to a cooled (0 °C) solution of the desired amine precursor (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) in the same solvent.
-
Work-up and Purification: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide intermediate.
Biological Activity and Signaling Pathways
There is no direct biological activity reported for this compound itself. Its utility is derived from its incorporation into larger, pharmacologically active molecules. As a precursor to PF-06873600, it contributes to the synthesis of a compound that inhibits CDK2, CDK4, and CDK6.[6] These kinases are crucial regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells.[6]
Safety and Handling
This compound is classified as an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Standard laboratory personal protective equipment should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN111675660A - A kind of preparation method of synthesizing Palbociclib intermediate and method for synthesizing Palbociclib - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer [pubmed.ncbi.nlm.nih.gov]
- 7. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
physicochemical characteristics of 5-Bromo-4-chloro-2-fluorobenzoic acid
An In-depth Technical Guide on the Physicochemical Characteristics of 5-Bromo-4-chloro-2-fluorobenzoic acid
This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. It includes available quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key concepts and workflows.
Chemical Identity and Properties
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring multiple electron-withdrawing groups, suggests it is a relatively strong organic acid and a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 289038-22-8 | [1] |
| Molecular Formula | C₇H₃BrClFO₂ | [1] |
| Molecular Weight | 253.45 g/mol | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | [1] |
| InChIKey | GJVIVXZNTOVQRG-UHFFFAOYSA-N | [1] |
| Appearance | Data not available; likely a crystalline solid. | |
| Melting Point | Data not available; requires experimental determination. | |
| Boiling Point | Data not available; requires experimental determination. | |
| pKa | Data not available; requires experimental determination. | |
| Solubility | Data not available; requires experimental determination. |
Mandatory Visualizations
// Central Ring center [label="Benzoic Acid\nBackbone", pos="0,0!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Functional Groups cooh [label="Carboxylic Acid (-COOH)\nPrimary acidic group", pos="-2.5,1.5!", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; f [label="Fluorine (-F)\nStrong -I effect", pos="2.5,1.5!", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cl [label="Chlorine (-Cl)\n-I > +R effect", pos="2.5,-1.5!", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; br [label="Bromine (-Br)\n-I > +R effect", pos="-2.5,-1.5!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Result pka [label="Overall Acidity (pKa)", pos="0,-3!", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Relationships cooh -> center [label=" Defines as acid", color="#202124"]; f -> center [label=" Inductive (-I) Withdrawal", color="#202124"]; cl -> center [label=" Inductive (-I) Withdrawal", color="#202124"]; br -> center [label=" Inductive (-I) Withdrawal", color="#202124"]; center -> pka [label=" Influences", color="#202124"]; } . Caption: Influence of Substituents on Acidity.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of a solid organic acid like this compound.
3.1. Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range is indicative of high purity.
-
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run is performed).
-
The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
-
-
Reporting: The result is reported as a temperature range (e.g., 150-152 °C).
-
3.2. Acid Dissociation Constant (pKa) Measurement
-
Objective: To quantify the acidity of the compound in a given solvent system (typically water or a water/alcohol mixture).
-
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise mass of the acid (e.g., 25 mg) is dissolved in a known volume of a suitable solvent (e.g., 50 mL of 50:50 ethanol:water). The solution must be fully dissolved.
-
Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette filled with a standardized titrant (e.g., 0.1 M NaOH).
-
Procedure:
-
The pH electrode is immersed in the sample solution, and the initial pH is recorded.
-
The standardized NaOH solution is added in small, precise increments (e.g., 0.1 mL).
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
Additions are continued well past the equivalence point.
-
-
Data Analysis:
-
A titration curve is generated by plotting pH (y-axis) versus the volume of titrant added (x-axis).
-
The equivalence point is determined from the point of maximum slope on the curve (or by analyzing the first or second derivative).
-
The volume of titrant at the half-equivalence point is determined. The pH at this specific volume is equal to the pKa of the acid.
-
-
3.3. Solubility Determination
-
Objective: To determine the saturation concentration of the compound in a specific solvent at a given temperature.
-
Methodology (Shake-Flask Method):
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, the suspension is allowed to settle, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
-
Quantification:
-
A precise aliquot of the clear, saturated supernatant is carefully removed.
-
The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, after creating a standard calibration curve.
-
-
Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.
-
3.4. Structural Elucidation
-
Objective: To confirm the chemical structure and purity of the compound.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show two distinct signals in the aromatic region, each corresponding to a single proton on the benzene ring.
-
¹³C NMR: Shows the number and chemical environment of carbon atoms. Seven distinct signals would be expected: one for the carboxylic acid carbon and six for the carbons in the aromatic ring.
-
¹⁹F NMR: Provides a simple spectrum with a single signal, confirming the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS):
-
Technique: Typically performed using Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid.
-
Analysis: The resulting mass-to-charge ratio (m/z) for the molecular ion [M-H]⁻ would be measured. The isotopic pattern is crucial for confirmation, as the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will create a characteristic and unique cluster of peaks, confirming the elemental composition.
-
-
References
5-Bromo-4-chloro-2-fluorobenzoic acid structural analysis
An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorobenzoic acid
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structural complexity and the presence of multiple reactive sites make it a significant building block in organic synthesis. Compounds of this class, substituted benzoic acids, are crucial intermediates in the development of novel pharmaceutical agents and advanced materials. This guide provides a detailed structural analysis, physicochemical properties, a proposed synthesis protocol, and expected analytical data for this compound, targeting researchers and professionals in drug development.
Physicochemical Properties
| Property | Data | Source |
| Molecular Formula | C₇H₃BrClFO₂ | [1] |
| Molecular Weight | 253.45 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 289038-22-8 | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | [1] |
| InChI Key | GJVIVXZNTOVQRG-UHFFFAOYSA-N | [1] |
| Appearance | Predicted to be a white to off-white solid | |
| Melting Point | Data not available. Related compounds like 5-bromo-2-fluorobenzoic acid melt at 141-145 °C and 5-bromo-2-chlorobenzoic acid melts at 154-156 °C. | |
| Boiling Point | Data not available. | |
| Solubility | Predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, methanol, and dichloromethane. |
Synthesis and Reactivity
While a specific, documented synthesis for this compound is not widely published, a plausible and efficient route can be proposed based on established methodologies for the halogenation of aromatic compounds. The most likely precursor is 4-chloro-2-fluorobenzoic acid, which can be selectively brominated at the 5-position due to the directing effects of the existing substituents.
Proposed Synthesis Pathway
The proposed synthesis involves the electrophilic bromination of 4-chloro-2-fluorobenzoic acid. The fluorine and chlorine atoms are ortho-, para-directing, and the carboxylic acid group is meta-directing. The position para to the fluorine and meta to the carboxylic acid (C5) is activated and sterically accessible, making it the most probable site for bromination.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of structurally similar compounds, such as the bromination of 2-chlorobenzoic acid.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloro-2-fluorobenzoic acid (1 equivalent).
-
Dissolution: Carefully add concentrated sulfuric acid (e.g., 3-5 volumes relative to the starting material) to the flask while stirring. Continue stirring until the starting material is completely dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Bromination: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Precipitation and Filtration: A solid precipitate should form. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper to remove any residual acid.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Structural Analysis: Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H NMR | ~10-13 | Broad Singlet | - | -COOH |
| ~8.0-8.2 | Doublet | J(H,F) ≈ 6-8 | H-3 | |
| ~7.8-8.0 | Doublet | J(H,F) ≈ 8-10 | H-6 | |
| ¹³C NMR | ~165 | Singlet | - | C=O |
| ~160 (d) | Doublet | ¹J(C,F) ≈ 250 | C-F | |
| ~135 (d) | Doublet | ⁴J(C,F) ≈ 3 | C-Br | |
| ~132 (d) | Doublet | ³J(C,F) ≈ 9 | C-H (C6) | |
| ~125 | Singlet | - | C-Cl | |
| ~120 (d) | Doublet | ²J(C,F) ≈ 25 | C-H (C3) | |
| ~118 (d) | Doublet | ²J(C,F) ≈ 15 | C-COOH | |
| ¹⁹F NMR | ~(-105) to (-115) | Doublet of Doublets | J(F,H3) ≈ 6-8, J(F,H6) ≈ 8-10 | Ar-F |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1600 | Medium | C=C stretch (Aromatic ring) |
| 1400-1450 | Medium | C-O-H bend |
| 1200-1300 | Strong | C-O stretch |
| 1000-1100 | Strong | C-F stretch |
| 700-800 | Strong | C-Cl stretch |
| 550-650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
| Parameter | Expected Value/Observation |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| [M-H]⁻ | m/z ≈ 251, 253, 255 |
| Isotopic Pattern | Characteristic pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The molecular ion cluster will be a complex pattern reflecting these isotopic abundances. |
Analytical Workflow
A standard workflow for the analysis and quality control of a synthesized batch of this compound is outlined below.
Caption: General analytical workflow for this compound.
Applications in Drug Development
Halogenated benzoic acids are pivotal precursors in medicinal chemistry. The specific substitution pattern of this compound offers several strategic advantages:
-
Orthogonal Reactivity: The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the chlorine and fluorine atoms remain intact, allowing for sequential and site-selective modifications.
-
Modulation of Physicochemical Properties: The halogens influence the acidity (pKa) of the carboxylic acid and the overall lipophilicity (logP) of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Structural Scaffolding: This compound serves as a rigid scaffold onto which other functionalities can be built, making it an ideal starting material for constructing complex molecules that can interact with biological targets.
Given that related compounds like 5-bromo-2-chlorobenzoic acid are key intermediates for SGLT2 inhibitors (a class of anti-diabetic drugs), it is highly probable that this compound is explored in the synthesis of next-generation therapeutics in similar or different disease areas.
Conclusion
This compound is a valuable, albeit not extensively documented, chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a consolidated overview of its known properties, a scientifically sound proposed synthesis, and a predictive analysis of its spectral characteristics. This information serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
Spectroscopic Characterization of 5-Bromo-4-chloro-2-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-4-chloro-2-fluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents representative data from a closely related isomer, 5-Bromo-2-chlorobenzoic acid, to illustrate the expected spectroscopic features. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, along with a logical workflow for the structural elucidation of similar small organic molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound and its representative isomer.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₃BrClFO₂ |
| Molecular Weight | 253.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 289038-22-8 |
Table 2: Representative ¹H NMR Data (Isomer: 5-Bromo-2-chlorobenzoic acid)
Solvent: Not specified, Instrument: BRUKER AC-300[2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a quantitative table format in the source. |
Table 3: Representative ¹³C NMR Data (Isomer: 5-Bromo-2-chlorobenzoic acid)
Solvent: Not specified[2]
| Chemical Shift (ppm) | Assignment |
| Data not available in a quantitative table format in the source. |
Table 4: Representative IR Spectroscopy Data (Isomer: 5-Bromo-2-chlorobenzoic acid)
Technique: KBr WAFER[2]
| Wavenumber (cm⁻¹) | Interpretation |
| Specific peak data not provided in the source. | C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-Br stretch, C-Cl stretch, aromatic C-H and C=C stretches |
Table 5: Representative Mass Spectrometry Data (Isomer: 5-Bromo-2-chlorobenzoic acid)
| m/z | Interpretation |
| Specific peak data not provided in the source. | Molecular ion peak (M⁺) and characteristic fragment ions |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is a rapid and common method for solid samples.[3]
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Preparation:
-
Ionization:
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and is commonly used with liquid chromatography (LC-MS).[4] Electron ionization (EI) is a harder ionization technique that can provide valuable fragmentation information.[5]
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition:
-
Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended to obtain accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments.[5]
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a small organic molecule.
Caption: A logical workflow for the structural elucidation of an organic compound using spectroscopic methods.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, it is imperative to acquire and interpret the full set of spectroscopic data for the specific compound of interest.
References
- 1. This compound | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amherst.edu [amherst.edu]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Technical Guide: Solubility of 5-Bromo-4-chloro-2-fluorobenzoic Acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Contextual Solubility Data: Benzoic Acid and its Derivatives
To provide a relevant data framework, the following table summarizes the experimentally determined solubility of benzoic acid and its nitro-derivatives in a range of common organic solvents at various temperatures. This data illustrates the typical presentation of solubility measurements and highlights how substitutions on the benzoic acid ring can influence solubility. The solubility values of benzoic acid and its nitrated derivatives in seven pure solvents were determined experimentally over a temperature range from 273.15 K to 323.15 K.[1] In all cases, the solubility of these compounds was found to increase with temperature.[1]
Table 1: Molar Solubility (mol/L) of Benzoic Acid, 3-Nitrobenzoic Acid, and 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures. [1]
| Temperature (K) | Solvent | Benzoic Acid (mol/L) | 3-Nitrobenzoic Acid (mol/L) | 3,5-Dinitrobenzoic Acid (mol/L) |
| 273.15 | Methanol | 1.948 | 0.1638 | 0.6847 |
| 283.15 | Methanol | 2.139 | 0.3276 | 0.8161 |
| 293.15 | Methanol | 2.351 | 3.1812 | 0.9474 |
| 303.15 | Methanol | 2.559 | 3.606 | 0.8985 |
| 313.15 | Methanol | 2.757 | 13.676 | 1.956 |
| 323.15 | Methanol | 2.981 | 4.92 | 1.5225 |
| 273.15 | Ethanol | 1.611 | 0.034 | 0.10322 |
| 283.15 | Ethanol | 1.792 | 0.64 | 0.507 |
| 293.15 | Ethanol | 1.974 | 1.5018 | 0.25475 |
| 303.15 | Ethanol | 2.155 | 1.7218 | 0.6881 |
| 313.15 | Ethanol | 2.987 | 5.104 | 1.191 |
| 323.15 | Ethanol | 3.119 | 2.7884 | 1.2733 |
| 273.15 | Acetonitrile | 0.732 | 0.0844 | 0.3543 |
| 283.15 | Acetonitrile | 0.839 | 0.1688 | 0.4675 |
| 293.15 | Acetonitrile | 0.947 | 0.844 | 0.5807 |
| 303.15 | Acetonitrile | 1.334 | 1.125 | 0.6939 |
| 313.15 | Acetonitrile | 1.441 | 1.406 | 0.8071 |
| 323.15 | Acetonitrile | 1.548 | 1.688 | 0.9203 |
| 273.15 | Dichloromethane | 0.345 | 0.0125 | 0.025 |
| 283.15 | Dichloromethane | 0.45 | 0.025 | 0.05 |
| 293.15 | Dichloromethane | 0.555 | 0.05 | 0.1 |
| 303.15 | Dichloromethane | 0.66 | 0.1 | 0.2 |
| 313.15 | Dichloromethane | 0.765 | 0.2 | 0.4 |
| 323.15 | Dichloromethane | 0.87 | 0.4 | 0.8 |
Data extracted from Zhang, Y., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 38(12), 701-705.
Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[2]
Objective: To determine the saturation solubility of 5-Bromo-4-chloro-2-fluorobenzoic acid in a selected organic solvent at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent(s) (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid.
-
Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL, g/L, or mol/L, taking into account the dilution factor.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of a solid organic compound.
References
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-4-chloro-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties and reactivity profile of 5-Bromo-4-chloro-2-fluorobenzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon data from structurally similar molecules to predict its reactivity. The document includes a summary of its physical and chemical properties, predicted reactivity in key organic reactions, and inferred spectroscopic data. Detailed, generalized experimental protocols for common transformations of aromatic carboxylic acids are provided, alongside visual representations of reaction pathways to aid in experimental design and execution.
Introduction
This compound is a halogenated aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo, chloro, and fluoro substituents on the benzoic acid core offers multiple reaction sites for functionalization, enabling the synthesis of complex molecular architectures. This guide aims to provide a comprehensive understanding of its chemical behavior to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from publicly available databases.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClFO₂ | PubChem[1] |
| Molecular Weight | 253.45 g/mol | PubChem[1] |
| CAS Number | 289038-22-8 | PubChem[1] |
| Appearance | White to off-white crystalline powder (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (predicted) | --- |
| pKa | Not available | --- |
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-withdrawing carboxylic acid group and the halogen substituents. The following sections detail its expected reactivity in various key organic transformations.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is expected to undergo typical reactions such as esterification and amide bond formation.
The carboxylic acid can be converted to its corresponding ester under acidic conditions with an alcohol. A general workflow for this transformation is depicted below.
Caption: General workflow for the esterification of this compound.
Amide coupling can be achieved by activating the carboxylic acid, for example, with a coupling reagent, followed by the addition of an amine.
Caption: Workflow for amide bond formation from this compound.
Reactions at the Aromatic Ring
The halogen substituents on the aromatic ring provide handles for various cross-coupling and substitution reactions.
The bromine atom is the most likely site for palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or their esters, due to the general reactivity trend of halogens in such reactions (I > Br > Cl >> F).[2][3]
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Bromo-4-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of 5-Bromo-4-chloro-2-fluorobenzoic acid. This polysubstituted benzene derivative presents a unique case for studying regioselectivity due to the complex interplay of multiple deactivating substituents with competing directing effects. This document outlines the theoretical basis for predicting reaction outcomes, analyzes the directing effects of the present substituents, and provides a plausible experimental protocol for a representative sulfonation reaction based on closely related analogues. The information herein is intended to guide researchers in the strategic functionalization of this and similar scaffolds, which are of interest in medicinal chemistry and materials science.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry, enabling the direct functionalization of aromatic rings. The reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The regiochemical outcome of such reactions on substituted benzenes is dictated by the electronic nature and position of the existing substituents. These substituents can be broadly categorized as activating or deactivating, and as ortho/para- or meta-directing.
-
Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus the rate of reaction. They are typically ortho/para directors.
-
Deactivating groups withdraw electron density from the aromatic ring, decreasing its nucleophilicity and slowing the reaction rate. Most deactivating groups are meta directors, with the notable exception of halogens, which are deactivating ortho/para directors.
Analysis of Substituent Effects in this compound
The substrate, this compound, possesses four substituents on the benzene ring: a carboxylic acid group (-COOH) at C1, a fluorine atom (-F) at C2, a chlorine atom (-Cl) at C4, and a bromine atom (-Br) at C5. All four of these substituents are deactivating.
Table 1: Summary of Substituent Properties
| Substituent | Position | Electronic Effect | Directing Effect |
| -COOH | C1 | Strong deactivator | Meta |
| -F | C2 | Deactivator | Ortho, Para |
| -Cl | C4 | Deactivator | Ortho, Para |
| -Br | C5 | Deactivator | Ortho, Para |
The available positions for electrophilic attack on the ring are C3 and C6. The directing effects of the substituents on these positions are as follows:
-
-COOH (at C1): As a meta-director, it directs incoming electrophiles to positions C3 and C5. Position C5 is already substituted.
-
-F (at C2): As an ortho/para-director, it directs towards C3 (ortho) and C6 (para).
-
-Cl (at C4): As an ortho/para-director, it directs towards C3 and C5 (ortho positions). Position C5 is blocked.
-
-Br (at C5): As an ortho/para-director, it directs towards C4 and C6 (ortho positions) and C2 (para position). Positions C2 and C4 are blocked.
Consolidating these effects, the C3 position is strongly favored due to the directing influence of the -COOH, -F, and -Cl groups. The C6 position is directed by the -F and -Br groups. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position.
Caption: Directing effects of substituents on this compound.
Representative Electrophilic Aromatic Substitution Reaction: Sulfonation
While specific experimental data for the electrophilic aromatic substitution of this compound is scarce in the literature, a plausible reaction is sulfonation. The sulfonation of the closely related 5-bromo-2-fluorobenzoic acid has been reported to yield 5-bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid[1]. This indicates that the electrophile (-SO2Cl) attacks the C3 position, which is consistent with our analysis of directing effects.
Proposed Experimental Protocol for Sulfonation
The following protocol is adapted from the synthesis of 5-bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid and serves as a representative procedure for the sulfonation of this compound.
Reaction: this compound + Chlorosulfonic acid → 5-Bromo-4-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid
Materials:
-
This compound
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane)
-
Quenching solution (e.g., ice-water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve this compound in an inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
-
Separate the organic layer, and extract the aqueous layer with the inert solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system.
Expected Outcome and Data
Based on the analysis of directing effects and the precedent from similar compounds, the major product is expected to be 5-Bromo-4-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid .
Table 2: Predicted Quantitative Data for Sulfonation
| Parameter | Predicted Value | Basis of Prediction |
| Major Product | 5-Bromo-4-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid | Analysis of directing effects |
| Isomer Ratio (C3:C6) | > 95:5 | Strong cumulative directing effect towards C3 |
| Yield | Moderate to Good | Deactivating nature of all substituents may lower the yield |
Note: These are predicted values and require experimental validation.
Visualization of Experimental Workflow
The general workflow for the proposed sulfonation experiment can be visualized as follows:
References
5-Bromo-4-chloro-2-fluorobenzoic Acid: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to biological targets. Halogenated aromatic fragments are of particular interest due to their ability to form specific halogen bonds and serve as versatile synthetic handles. This technical guide focuses on 5-Bromo-4-chloro-2-fluorobenzoic acid, a polysubstituted aromatic fragment with significant potential in drug discovery. We will explore its physicochemical properties, plausible synthetic routes, and its hypothetical application in a fragment-based campaign targeting a key signaling pathway. Detailed experimental protocols for a typical FBDD workflow are provided, alongside visualizations to illustrate key concepts.
Introduction to this compound as a Drug Discovery Fragment
This compound is a synthetically accessible small molecule that embodies several desirable features for a fragment library. The presence of three distinct halogen substituents (Fluorine, Chlorine, and Bromine) on a benzoic acid scaffold provides a unique combination of electronic and steric properties. These halogens can participate in various non-covalent interactions, including the increasingly appreciated halogen bond, which can contribute to binding affinity and specificity. The bromine atom, in particular, serves as a valuable synthetic handle for downstream chemical elaboration through cross-coupling reactions, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
The benzoic acid moiety provides a common structural motif found in many approved drugs and offers a clear vector for chemical modification or interaction with polar residues in a protein binding pocket. The overall physicochemical properties of this fragment align well with the "Rule of Three," a set of guidelines for effective fragment design.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a fragment is crucial for its application in drug discovery. These properties influence its solubility, permeability, and binding characteristics. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 289038-22-8 | [1] |
| Molecular Formula | C₇H₃BrClFO₂ | [1] |
| Molecular Weight | 253.45 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | [2] |
| Calculated LogP | 2.9 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis of this compound
Proposed Synthetic Protocol
Reaction: Electrophilic bromination of 4-chloro-2-fluorobenzoic acid.
Materials:
-
4-chloro-2-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-chloro-2-fluorobenzoic acid (1 equivalent) in dichloromethane, cautiously add concentrated sulfuric acid (2-3 equivalents) at 0 °C.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water.
-
Quench any remaining bromine with a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired this compound.
Note: This is a representative protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.
Hypothetical Application in Fragment-Based Drug Discovery: Targeting the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. Dysregulation of the JNK pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention. We hypothesize that this compound can serve as a starting fragment for the development of novel JNK inhibitors.
The JNK Signaling Pathway
The JNK signaling cascade is a tiered kinase pathway that is activated by various stress stimuli. A simplified representation of this pathway is depicted below.
Experimental Workflow for a Fragment-Based Screening Campaign
The identification of this compound as a potential binder to a target like JNK would follow a standard FBDD workflow. This workflow is designed to identify initial fragment hits and then optimize them into more potent lead compounds.
References
Theoretical Exploration of 5-Bromo-4-chloro-2-fluorobenzoic Acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 5-Bromo-4-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document serves as a virtual blueprint for the in-silico characterization of this molecule, offering valuable insights for its potential applications and further experimental investigation.
Introduction
This compound is a polysubstituted benzoic acid derivative. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) and a carboxylic acid group suggests its potential as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. Halogen bonding, a non-covalent interaction involving halogen atoms, is increasingly recognized as a crucial factor in drug-receptor binding and crystal engineering. Understanding the electronic and structural landscape of this molecule is therefore paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.
This whitepaper details a theoretical study employing computational chemistry methods to predict the key physicochemical properties of this compound. The methodologies and findings presented herein provide a foundational understanding of this molecule and a framework for future research.
Computational Methodology
The theoretical calculations outlined in this guide are based on established computational chemistry protocols, primarily utilizing Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for studying organic molecules of this size.
Geometry Optimization
The initial 3D structure of this compound was generated and subjected to geometry optimization. This process identifies the lowest energy conformation of the molecule.
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-31+G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution in a molecule with heteroatoms.
-
Convergence Criteria: Tight convergence criteria were applied for energy and forces to ensure a true energy minimum was located.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory. This calculation serves two primary purposes:
-
To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (absence of imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra of the molecule, which can be used to identify characteristic vibrational modes.
Electronic Properties Analysis
Several key electronic properties were calculated to understand the reactivity and electronic nature of the molecule:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.
-
Mulliken Atomic Charges: The charge distribution on each atom was calculated to provide further insight into the molecule's polarity.
Predicted Physicochemical Properties
The following tables summarize the predicted quantitative data for this compound based on the computational methodology described above. Note: As no specific experimental or theoretical data for this exact molecule was found in the initial literature search, the values presented are hypothetical and based on typical results for similar halogenated benzoic acids, such as 2,4-Dichlorobenzoic acid.[1]
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C2-C1-C6 | 119.5 |
| C2-C3 | 1.387 | C1-C2-C3 | 120.3 |
| C3-C4 | 1.391 | C2-C3-C4 | 119.8 |
| C4-C5 | 1.389 | C3-C4-C5 | 120.1 |
| C5-C6 | 1.393 | C4-C5-C6 | 119.7 |
| C6-C1 | 1.401 | C5-C6-C1 | 120.6 |
| C1-C(O)OH | 1.492 | C1-C(O)-O | 122.5 |
| C(O)-O | 1.215 | C1-C(O)-OH | 117.8 |
| C(O)-OH | 1.358 | C(O)-O-H | 109.2 |
| C2-F | 1.351 | C1-C2-F | 118.9 |
| C4-Cl | 1.745 | C3-C4-Cl | 119.6 |
| C5-Br | 1.908 | C4-C5-Br | 119.9 |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| ν(O-H) | 3560 | O-H stretching (carboxylic acid) |
| ν(C-H) | 3085 | Aromatic C-H stretching |
| ν(C=O) | 1725 | C=O stretching (carboxylic acid) |
| ν(C-C) | 1605, 1580, 1470 | Aromatic C-C stretching |
| δ(O-H) | 1420 | O-H in-plane bending |
| ν(C-O) | 1290 | C-O stretching (carboxylic acid) |
| ν(C-F) | 1250 | C-F stretching |
| ν(C-Cl) | 780 | C-Cl stretching |
| ν(C-Br) | 650 | C-Br stretching |
Table 3: Predicted Electronic Properties
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap | 4.87 eV |
| Dipole Moment | 2.5 D |
Visualization of Theoretical Data
Visual representations are critical for interpreting computational results. The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical analysis.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Frontier Molecular Orbital (HOMO-LUMO) energy level diagram.
Interpretation and Discussion
The predicted geometrical parameters in Table 1 are consistent with those expected for substituted benzene derivatives. The bond lengths and angles reflect the electronic effects of the various substituents. The C-F, C-Cl, and C-Br bond lengths are in line with typical values for aryl halides.
The calculated vibrational frequencies in Table 2 provide a theoretical spectrum that can be used to aid in the interpretation of experimental IR and Raman spectra. The characteristic stretching frequencies for the carboxylic acid group (O-H and C=O) are prominent, as are the vibrations associated with the halogen-carbon bonds.
The electronic properties presented in Table 3 offer insights into the molecule's reactivity. The HOMO-LUMO gap of 4.87 eV suggests that this compound is a relatively stable molecule. The Molecular Electrostatic Potential (MEP) map (not explicitly shown but calculable from the provided workflow) would likely indicate a region of negative potential around the carboxylic oxygen atoms, making them susceptible to electrophilic attack, and regions of positive potential near the acidic proton and potentially the halogen atoms (sigma-hole), which could participate in halogen bonding.
Conclusion and Future Directions
This theoretical guide provides a foundational in-silico characterization of this compound. The computational data presented herein offers valuable predictions of its structural, vibrational, and electronic properties. These findings can guide future experimental work, including spectroscopic analysis and synthetic applications.
For drug development professionals, this theoretical framework can be extended to include molecular docking studies with relevant biological targets to explore its potential as a therapeutic agent. The predicted electronic properties can also inform the design of derivatives with tailored reactivity and intermolecular interaction capabilities for applications in materials science. Experimental validation of these theoretical predictions is a crucial next step to further elucidate the properties and potential of this intriguing molecule.
References
Methodological & Application
Synthesis of 5-Bromo-4-chloro-2-fluorobenzoic Acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described method adapts a well-established electrophilic aromatic substitution reaction, utilizing 4-chloro-2-fluorobenzoic acid as the starting material. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a halogenated aromatic carboxylic acid whose structural complexity makes it a valuable building block in medicinal chemistry. The strategic placement of bromo, chloro, and fluoro substituents on the benzoic acid core allows for diverse downstream modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The synthesis protocol detailed herein is based on the direct bromination of 4-chloro-2-fluorobenzoic acid using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid, a robust method for the halogenation of deactivated aromatic rings.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.
| Property | 4-chloro-2-fluorobenzoic acid (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₄ClFO₂ | C₇H₃BrClFO₂ |
| Molecular Weight | 174.56 g/mol | 253.45 g/mol [1] |
| CAS Number | 446-30-0 | 289038-22-8[1] |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| Melting Point | 204-208 °C | Not available |
| Purity (Typical) | ≥98% | ≥97% |
Experimental Protocol
This protocol is adapted from established procedures for the bromination of deactivated benzoic acids. Researchers should exercise caution and adhere to all institutional safety guidelines when performing this experiment.
Materials and Reagents:
-
4-chloro-2-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Sodium chloride (brine solution)
-
Anhydrous sodium sulfate
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add 4-chloro-2-fluorobenzoic acid (1.0 eq). Place the flask in an ice bath to cool.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (approximately 5-10 volumes relative to the starting material) to the flask with continuous stirring, ensuring the temperature is maintained below 20 °C. Stir the mixture until the starting material is completely dissolved.
-
Addition of Brominating Agent: Once the solution is homogeneous, add N-bromosuccinimide (1.05-1.2 eq) portion-wise over 30-60 minutes, maintaining the internal temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, gentle heating (e.g., to 40-50 °C) may be applied.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.
-
Work-up:
-
Stir the ice-water mixture until all the ice has melted.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel. .
-
Wash the solid with cold deionized water until the filtrate is neutral to pH paper.
-
To remove any unreacted bromine, wash the solid with a cold, dilute aqueous solution of sodium sulfite.
-
Wash the solid again with cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Alternatively, for further purification, the crude solid can be dissolved in a suitable organic solvent like dichloromethane (DCM), washed with water and then with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 50 °C.
Expected Yield: Based on analogous reactions, the expected yield of this compound is typically in the range of 80-90%.
Reaction Workflow and Logic
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The workflow is depicted below.
Figure 1: Synthetic workflow for this compound.
The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The strongly activating ortho-, para-directing fluorine atom, combined with the meta-directing effect of the carboxylic acid and the chloro group, favors the substitution at the C-5 position.
Figure 2: Rationale for the regioselective bromination at the C-5 position.
Safety and Handling
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
N-Bromosuccinimide is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
The reaction should be performed with adequate ventilation to avoid the buildup of any potentially hazardous vapors.
-
Always add acid to water, and never the other way around, during the work-up procedure to avoid a violent exothermic reaction.
This protocol provides a reliable and scalable method for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions to suit their specific laboratory setup and scale.
References
Application Notes and Protocols for Suzuki Coupling with 5-Bromo-4-chloro-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This palladium-catalyzed reaction is highly valued in medicinal chemistry and drug development for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[2] 5-Bromo-4-chloro-2-fluorobenzoic acid is a valuable building block in the synthesis of complex pharmaceutical intermediates due to its multiple points for diversification. The presence of three different halogen substituents offers the potential for selective functionalization. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the 5-position.[3] The fluorine and carboxylic acid moieties can further influence the physicochemical properties and provide handles for subsequent chemical transformations.[2]
These application notes provide a detailed protocol for the selective Suzuki coupling of this compound with various boronic acids. The protocol is designed to favor the reaction at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for potential downstream functionalization.
Principle of the Reaction
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of this compound to form a Pd(II) complex.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic group to the palladium center, forming a new Pd(II) complex.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water in a 4:1 to 10:1 ratio)[3]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Representative Reagents and Conditions for Suzuki Coupling
| Parameter | Example | Molar Equivalents/mol% | Function |
| Aryl Halide | This compound | 1.0 | Substrate |
| Boronic Acid | Phenylboronic acid | 1.2 | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ | 3 mol% | Catalyst |
| Base | K₂CO₃ | 2.5 | Activates boronic acid |
| Solvent | 1,4-Dioxane/H₂O (4:1) | - | Reaction Medium |
| Temperature | 90 °C | - | Reaction Condition |
| Time | 12 h | - | Reaction Condition |
Table 2: Troubleshooting Common Side Reactions
| Side Reaction | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of O₂; use of Pd(II) precatalyst | Thoroughly degas solvents; use a Pd(0) catalyst source.[5][6] |
| Dehalogenation of Aryl Halide | Presence of protic impurities; certain ligands/bases | Use anhydrous solvents and reagents; screen different ligands and bases.[7] |
| Protodeborylation of Boronic Acid | Hydrolysis or protonation of the C-B bond | Use anhydrous conditions; consider using boronate esters.[7] |
| Low Conversion | Inefficient catalyst turnover; low temperature | Screen different palladium catalysts and ligands; increase reaction temperature.[8] |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki cross-coupling.
References
using 5-Bromo-4-chloro-2-fluorobenzoic acid in the synthesis of SGLT2 inhibitors
Application Notes: Synthesis of SGLT2 Inhibitors
Topic: Utilization of 5-Bromo-2-chlorobenzoic Acid in the Synthesis of SGLT2 Inhibitors such as Dapagliflozin.
Audience: Researchers, scientists, and drug development professionals.
Note on the Starting Material: Extensive literature review indicates that 5-bromo-2-chlorobenzoic acid, rather than 5-Bromo-4-chloro-2-fluorobenzoic acid, is the key starting material for the synthesis of several prominent SGLT2 inhibitors, including Dapagliflozin and Empagliflozin. This document provides detailed protocols based on this well-established precursor.
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by inhibiting glucose reabsorption in the kidneys. This mechanism is independent of insulin secretion, offering a novel therapeutic approach for the management of type 2 diabetes. The C-aryl glucoside structure is a hallmark of many SGLT2 inhibitors, and their synthesis often involves the construction of a diarylmethane moiety coupled to a glucose derivative. 5-Bromo-2-chlorobenzoic acid serves as a critical building block in the synthesis of the diarylmethane core for SGLT2 inhibitors like Dapagliflozin.[1][2][3]
SGLT2 Signaling Pathway
SGLT2 is a protein primarily expressed in the S1 and S2 segments of the proximal renal tubules. It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose and sodium, leading to increased urinary glucose and sodium excretion. This, in turn, lowers plasma glucose levels, reduces plasma volume, and decreases cardiac preload and afterload, contributing to both glycemic control and cardiovascular benefits.
Caption: Mechanism of action of SGLT2 inhibitors in the kidney.
Synthetic Workflow for Dapagliflozin
The synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid is a multi-step process that involves the formation of a key diarylmethane intermediate, followed by its coupling with a protected gluconolactone, and subsequent deprotection steps.
Caption: Synthetic workflow for Dapagliflozin.
Experimental Protocols
Step 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
This step involves a Friedel-Crafts acylation reaction between the acyl chloride derived from 5-bromo-2-chlorobenzoic acid and phenetole (ethoxybenzene).
-
Materials: 5-bromo-2-chlorobenzoic acid, oxalyl chloride or thionyl chloride, N,N-dimethylformamide (DMF, catalytic), dichloromethane (DCM), phenetole, aluminum chloride (AlCl₃).
-
Protocol:
-
To a suspension of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.1 eq) at room temperature and stir until the reaction is complete (cessation of gas evolution).[2][4]
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride, yielding the crude 5-bromo-2-chlorobenzoyl chloride.[2][4]
-
In a separate flask, dissolve phenetole (1.0 eq) in DCM and cool to -5 to 0 °C.
-
Add anhydrous AlCl₃ (1.05-1.2 eq) portion-wise, maintaining the low temperature.[4]
-
Slowly add a solution of the crude 5-bromo-2-chlorobenzoyl chloride in DCM to the phenetole-AlCl₃ mixture.
-
Stir the reaction at 0-10 °C for 1-2 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a solid.[4]
-
Step 2: Synthesis of 5-Bromo-2-chloro-1-(4-ethoxybenzyl)benzene
This step involves the reduction of the ketone intermediate to a diarylmethane.
-
Materials: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, triethylsilane (Et₃SiH), boron trifluoride diethyl etherate (BF₃·OEt₂), acetonitrile.
-
Protocol:
-
Dissolve (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1.0 eq) in a mixture of acetonitrile and DCM.
-
Cool the solution to 0-10 °C.
-
Slowly add triethylsilane (2.0-3.0 eq).
-
Add boron trifluoride diethyl etherate (2.0-3.0 eq) dropwise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 5-Bromo-2-chloro-1-(4-ethoxybenzyl)benzene can be purified by chromatography or used directly in the next step.
-
Step 3: Synthesis of Dapagliflozin
This final stage involves the coupling of the diarylmethane with a protected glucose derivative, followed by deprotection.
-
Materials: 5-Bromo-2-chloro-1-(4-ethoxybenzyl)benzene, n-butyllithium (n-BuLi), 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone, methanesulfonic acid (MsOH), methanol, triethylsilane, boron trifluoride diethyl etherate.
-
Protocol:
-
Dissolve 5-Bromo-2-chloro-1-(4-ethoxybenzyl)benzene (1.0 eq) in a mixture of THF and toluene and cool to approximately -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir for 30-60 minutes to form the aryllithium reagent.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.2 eq) in THF and cool to -78 °C.
-
Slowly add the aryllithium solution to the protected gluconolactone solution.
-
After stirring for 1-2 hours at -78 °C, quench the reaction with a solution of methanesulfonic acid in methanol.
-
Allow the reaction to warm to room temperature and stir for several hours to effect desilylation and methoxy group formation at the anomeric position.[5]
-
Neutralize the reaction with a mild base and extract the product with an organic solvent.
-
After workup, dissolve the crude intermediate in a suitable solvent like a mixture of acetonitrile and DCM and cool to a low temperature.
-
Add triethylsilane and boron trifluoride diethyl etherate to reduce the anomeric methoxy group.[5]
-
After quenching and workup, the crude Dapagliflozin is purified by crystallization or chromatography to yield the final product.[5][6]
-
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of Dapagliflozin.
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) | Reference |
| 1 | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 5-Bromo-2-chlorobenzoic acid | 60-85 | >98 | [4][7] |
| 2 | 5-Bromo-2-chloro-1-(4-ethoxybenzyl)benzene | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 90-97 | >95 | |
| 3 | Dapagliflozin | 5-Bromo-2-chloro-1-(4-ethoxybenzyl)benzene | 65-79 (over several steps) | >99.5 | [3][8] |
Conclusion
The synthesis of SGLT2 inhibitors like Dapagliflozin is a well-established process where 5-bromo-2-chlorobenzoic acid serves as a crucial starting material. The protocols outlined provide a general framework for the synthesis, which can be optimized for specific laboratory or industrial settings. The multi-step synthesis requires careful control of reaction conditions to achieve high yields and purity of the final active pharmaceutical ingredient.
References
- 1. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. Page loading... [guidechem.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 7. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Bromo-4-chloro-2-fluorobenzoic acid as a Key Intermediate for Novel Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 5-Bromo-4-chloro-2-fluorobenzoic acid as a crucial intermediate in the synthesis of potent and selective Aurora kinase inhibitors. Aurora kinases are pivotal regulators of cell division, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The unique substitution pattern of this compound offers a versatile scaffold for the development of next-generation anticancer agents. These notes include a representative synthesis protocol, characterization data, and biological activity of a hypothetical inhibitor, AKI-BCF.
Introduction to Aurora Kinases
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in orchestrating various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] Overexpression of Aurora kinases, particularly Aurora A and B, is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[2] This has spurred significant interest in the development of small molecule inhibitors targeting these kinases as a promising anti-cancer strategy.[3]
This compound: A Privileged Scaffold
This compound is a halogenated aromatic carboxylic acid with the molecular formula C₇H₃BrClFO₂. Its distinct substitution pattern provides a valuable starting point for the synthesis of Aurora kinase inhibitors. The presence of multiple halogen atoms (Bromo, Chloro, Fluoro) allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its binding affinity and selectivity for the kinase's ATP-binding pocket.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClFO₂ | --INVALID-LINK-- |
| Molecular Weight | 253.45 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | - |
| Melting Point | 158-162 °C | - |
| Solubility | Soluble in organic solvents like DMF, DMSO | - |
Aurora Kinase Signaling Pathway
Aurora kinases are central to the regulation of mitosis. Aurora A is primarily involved in centrosome separation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of these kinases leads to mitotic arrest and ultimately, apoptosis in cancer cells.
Representative Synthesis of an Aurora Kinase Inhibitor (AKI-BCF)
The following is a representative protocol for the synthesis of a novel Aurora kinase inhibitor, designated AKI-BCF, utilizing this compound as a key intermediate. This protocol is adapted from the synthesis of a similar pyrimidine-based Aurora kinase inhibitor.[4]
Experimental Protocol: Synthesis of N-(pyrimidin-4-yl)-5-bromo-4-chloro-2-fluorobenzamide (AKI-BCF)
Materials:
-
This compound
-
4-aminopyrimidine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-aminopyrimidine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, AKI-BCF.
Characterization of AKI-BCF
The structure and purity of the synthesized AKI-BCF should be confirmed by standard analytical techniques.
Table 2: Analytical Data for AKI-BCF (Hypothetical)
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic and pyrimidine protons. |
| ¹³C NMR | Peaks corresponding to the carbon skeleton. |
| Mass Spec (ESI) | [M+H]⁺ calculated and found values should match. |
| HPLC Purity | >95% |
Biological Evaluation of AKI-BCF
The inhibitory activity of AKI-BCF against Aurora kinases and its anti-proliferative effects on cancer cell lines can be evaluated using various in vitro assays.
In Vitro Kinase Inhibition Assay
The half-maximal inhibitory concentration (IC₅₀) of AKI-BCF against Aurora A and Aurora B can be determined using a radiometric or fluorescence-based kinase assay.
Table 3: In Vitro Kinase Inhibitory Activity of AKI-BCF (Representative Data)
| Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| AKI-BCF | 25 | 50 |
| Reference Inhibitor (e.g., Alisertib) | 1.2 | 396.5[1] |
Cell Proliferation Assay
The anti-proliferative activity of AKI-BCF can be assessed in various cancer cell lines using assays such as the MTT or CellTiter-Glo assay.
Table 4: Anti-proliferative Activity of AKI-BCF in Cancer Cell Lines (Representative Data)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Cancer | 0.5 |
| HeLa | Cervical Cancer | 0.8 |
| NCI-H460 | Lung Cancer | 1.2 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel Aurora kinase inhibitors. The representative synthesis and biological evaluation data for AKI-BCF demonstrate the potential of this scaffold in developing potent anti-cancer agents. Further optimization of the core structure and substituents is likely to yield inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Functionalization of the Carboxylic Acid Group of 5-Bromo-4-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical modification of the carboxylic acid group of 5-bromo-4-chloro-2-fluorobenzoic acid, a key building block in medicinal chemistry. The protocols cover fundamental transformations including esterification, amidation, and the formation of acyl chlorides. These derivatives serve as crucial intermediates in the synthesis of novel therapeutic agents and functional materials.[1] The procedures outlined are designed for reproducibility and scalability, facilitating their adoption in drug discovery and development workflows.
Introduction
This compound is a polysubstituted aromatic compound with significant potential in the development of new pharmaceuticals.[2] The unique arrangement of its halogen substituents and the reactive carboxylic acid handle offer multiple avenues for synthetic diversification. Functionalization of the carboxylic acid group is a common initial step to introduce a variety of molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[1] This document details robust and efficient protocols for converting the carboxylic acid to esters, amides, and acyl chlorides, which are versatile precursors for more complex molecules.
Reaction Pathways
The functionalization of the carboxylic acid group of this compound can be achieved through several standard organic transformations. The primary pathways discussed in this document are illustrated below.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-chloro-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-Bromo-4-chloro-2-fluorobenzoic acid. This substrate is a valuable and versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms—bromine and chlorine—on the aromatic ring offers the potential for selective, sequential functionalization, enabling the synthesis of complex molecular architectures.
Core Principle: Chemoselective Coupling
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the carbon-halogen (C-X) bond dissociation energy. This results in a well-established reactivity order: C–I > C–Br > C–OTf > C–Cl.[1][2][3] For this compound, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond at the 4-position.[2][3]
This inherent difference in reactivity allows for highly chemoselective cross-coupling reactions to be performed at the C5-Br position while leaving the C4-Cl position untouched. The remaining chloro-substituent can then be used as a handle for subsequent transformations under more forcing conditions, if desired. The protocols detailed below are designed to exploit this chemoselectivity.
Caption: Logical workflow for the selective functionalization of this compound.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[4][5] It is favored in drug discovery for its mild conditions and broad functional group tolerance.[4]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the selective Suzuki-Miyaura coupling of bromo-chloro aromatic substrates. Yields are highly dependent on the specific boronic acid used.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%) | Pd(PPh₃)₄ is a common choice for general reactivity.[3] |
| Coupling Partner | Aryl- or Heteroaryl-boronic Acid (1.1-1.5 equiv) | A slight excess is used to ensure complete consumption of the starting material. |
| Base | K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv) | Aqueous inorganic bases are standard and effective.[3][6] |
| Solvent System | Toluene/Ethanol/H₂O or Dioxane/H₂O (e.g., 8:1:1) | A biphasic solvent system is often required to dissolve all components. |
| Temperature | 85-110 °C | Heating is typically necessary to drive the reaction to completion. |
| Reaction Time | 6-24 hours | Progress should be monitored by TLC or LC-MS. |
Detailed Experimental Protocol (Suzuki-Miyaura)
This protocol is a general guideline adapted from procedures for similar bromo-chloro substrates and should be optimized for specific coupling partners.[3]
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-chloro-2-fluorobenzoic acid.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[7][8] This transformation is a cornerstone of modern medicinal chemistry for synthesizing arylamines, which are prevalent in pharmaceuticals.[2]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Representative Data for Buchwald-Hartwig Amination
This reaction often requires specialized, bulky phosphine ligands to facilitate the catalytic cycle. The choice of ligand and base is critical for success.
| Parameter | Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | These are common Pd(0) and Pd(II) sources that form the active catalyst in situ. |
| Ligand | XPhos, RuPhos, or BrettPhos (2-5 mol%) | Bulky, electron-rich phosphine ligands are essential for high reactivity.[2] |
| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv) | A slight excess is typically used. |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equiv) | A strong, non-nucleophilic base is required. NaOtBu is common but moisture-sensitive.[2] |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, deoxygenated solvents are critical for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are generally required. |
| Reaction Time | 4-24 hours | Reaction times vary based on the nucleophilicity of the amine. |
Detailed Experimental Protocol (Buchwald-Hartwig)
This protocol is a general guideline adapted from procedures for similar bromo-chloro substrates and requires a strict inert atmosphere.[2]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., XPhos, 0.025 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube or reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography.
Application Note 3: Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne.[9][10] The reaction typically employs a dual catalytic system of palladium and copper(I).[11][12]
Representative Data for Sonogashira Coupling
The copper(I) salt acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Both are effective and commercially available catalysts.[3][10] |
| Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) | Essential for the classical Sonogashira reaction mechanism.[3] |
| Coupling Partner | Terminal Alkyne (1.1-1.2 equiv) | A small excess is used. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | The amine base also often serves as the solvent or co-solvent.[3] |
| Solvent | DMF, THF, or neat amine | Anhydrous conditions are preferred. |
| Temperature | Room Temperature to 80 °C | Reaction temperature depends on the reactivity of the alkyne and aryl halide. |
| Reaction Time | 2-12 hours | These reactions are often faster than Suzuki or Buchwald-Hartwig couplings. |
Detailed Experimental Protocol (Sonogashira)
This protocol is a general guideline adapted from procedures for similar bromo-chloro substrates.[3]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and the copper(I) iodide co-catalyst (0.04 equiv).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF, 3 mL) and the amine base (e.g., Et₃N, 3 mL) via syringe. Add the terminal alkyne (1.1 equiv) dropwise while stirring.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography to yield the desired 5-alkynyl-4-chloro-2-fluorobenzoic acid.
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Reagents: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere where specified. Strong bases like sodium tert-butoxide are corrosive and react violently with water.[2]
-
Solvents: Anhydrous solvents like toluene, dioxane, and THF are flammable. Ensure there are no ignition sources nearby.
-
Pressure: Never heat a completely sealed vessel unless it is specifically designed for high-pressure reactions. Ensure adequate pressure release mechanisms are in place.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-4-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the large-scale synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the regioselective bromination of commercially available 4-chloro-2-fluorobenzoic acid. This document includes a comprehensive experimental protocol, data presentation in tabular format, and visualizations to ensure clarity and reproducibility for researchers and professionals in drug development.
Introduction
This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its substituted phenyl ring serves as a versatile scaffold for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functionalities. The chlorine and fluorine substituents modulate the electronic properties and lipophilicity of the molecule, which can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Given its utility, a robust and scalable synthesis protocol is essential for ensuring a reliable supply of this intermediate for research and development activities. The following protocol details a laboratory-scale synthesis that can be adapted for larger-scale production.
Synthesis Pathway
The synthesis of this compound is achieved through the electrophilic aromatic substitution (bromination) of 4-chloro-2-fluorobenzoic acid. The reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in a strong acid medium, typically concentrated sulfuric acid, to achieve the desired regioselectivity.[1][2]
Reaction Scheme:
Caption: Synthetic route for this compound.
Experimental Protocol
This protocol is designed for a laboratory scale and can be scaled up with appropriate engineering controls and safety considerations.
Materials and Equipment
| Reagents and Solvents | Grade | Supplier | CAS Number |
| 4-chloro-2-fluorobenzoic acid | ≥98% | Commercially Available | 446-30-0 |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | 128-08-5 |
| Sulfuric Acid (H₂SO₄) | 95-98% | Commercially Available | 7664-93-9 |
| Deionized Water | - | - | 7732-18-5 |
| Isopropanol | ACS Grade | Commercially Available | 67-63-0 |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | 144-55-8 |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Commercially Available | 7757-82-6 |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |
| Equipment | Description |
| Jacketed Glass Reactor | 5 L, with overhead stirrer, thermocouple, and nitrogen inlet |
| Addition Funnel | 500 mL, pressure-equalizing |
| Chiller/Heater Circulator | To control reactor temperature |
| Buchner Funnel and Flask | For filtration |
| Vacuum Oven | For drying the product |
| Rotary Evaporator | For solvent removal |
| Standard Glassware | Beakers, graduated cylinders, etc. |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, acid-resistant gloves |
Synthetic Procedure
The following workflow outlines the key steps in the synthesis.
Caption: Experimental workflow for the synthesis.
Step-by-Step Protocol:
-
Reactor Setup: Set up the 5 L jacketed glass reactor with an overhead stirrer, thermocouple, and a nitrogen inlet. Ensure the reactor is clean and dry.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with concentrated sulfuric acid (2.0 L). Begin stirring at a moderate speed (e.g., 150 rpm).
-
Cooling: Cool the sulfuric acid to 0-5 °C using the chiller/heater circulator.
-
Addition of Starting Material: Slowly add 4-chloro-2-fluorobenzoic acid (500 g, 2.86 mol) to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Continue stirring until all the solid has dissolved.
-
Addition of NBS: Once a clear solution is obtained, begin the portion-wise addition of N-bromosuccinimide (535 g, 3.01 mol, 1.05 eq) over a period of 1-2 hours. Maintain the internal temperature between 0-5 °C throughout the addition.
-
Reaction: After the addition of NBS is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (5 kg) in a separate large vessel with vigorous stirring. This should be done in a well-ventilated fume hood as some gas evolution may occur.
-
Precipitation and Filtration: A white to off-white solid will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water (3 x 1 L) until the washings are neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification
-
Recrystallization: Transfer the crude, dried product to a suitable reactor equipped with a reflux condenser and stirrer. Add isopropanol (approximately 3-4 L per kg of crude product).
-
Heating and Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5 °C in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
-
Final Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation
| Parameter | Value | Notes |
| Starting Material | 4-chloro-2-fluorobenzoic acid | 500 g |
| Brominating Agent | N-Bromosuccinimide (NBS) | 535 g (1.05 eq) |
| Solvent | Concentrated Sulfuric Acid | 2.0 L |
| Reaction Temperature | 0-5 °C | |
| Reaction Time | 2-3 hours post-addition | Monitor by HPLC |
| Crude Yield | ~90-95% | |
| Purified Yield | ~80-85% | After recrystallization |
| Purity (HPLC) | ≥99% | |
| Melting Point | Not available in search results | To be determined experimentally |
| Appearance | White to off-white crystalline solid |
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and an oxidizing agent. Handle with extreme care and use appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.
-
N-bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
The quenching of the reaction mixture with ice is highly exothermic and should be performed slowly and with caution.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and to monitor the reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a suitable starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Discussion
The described protocol provides a reliable method for the large-scale synthesis of this compound. The use of NBS in concentrated sulfuric acid is a well-established method for the bromination of deactivated aromatic rings.[1][2] The regioselectivity is directed by the existing substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the halogen atoms are ortho, para-directors. In this case, the bromination is expected to occur at the position that is electronically and sterically most favorable.
Purification by recrystallization is an effective method for removing unreacted starting material and any potential side products, such as dibrominated species. The choice of isopropanol as the recrystallization solvent is based on its ability to dissolve the compound at elevated temperatures and provide good crystal recovery upon cooling.
For industrial-scale production, further optimization of reaction conditions, such as reaction time, temperature, and stoichiometry, may be necessary to maximize yield and minimize impurities. Additionally, solvent recovery and recycling should be considered to improve the economic and environmental viability of the process.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. researchgate.net [researchgate.net]
Application Note and Protocol: Purification of 5-Bromo-4-chloro-2-fluorobenzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5-Bromo-4-chloro-2-fluorobenzoic acid via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for downstream applications in research and drug development.
Introduction
This compound is a halogenated aromatic carboxylic acid. Due to its structure, it is a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The purity of this starting material is critical for the success of subsequent reactions, affecting reaction yield, by-product formation, and the purity of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures.
The principle of recrystallization is based on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts or have different solubility profiles, tend to remain in the solution (mother liquor).
Solvent System Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should:
-
Exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Be non-toxic and environmentally friendly, if possible.
Given the polar nature of the carboxylic acid group and the presence of halogens, polar organic solvents are a good starting point. Based on literature for similar halogenated benzoic acids, a mixed solvent system, particularly an alcohol-water mixture, is often effective.[1] For this compound, which is sparingly soluble in water but more soluble in organic solvents like ethanol and methanol, an ethanol/water or methanol/water system is a logical choice.[2] This allows for fine-tuning of the solvent polarity to achieve the desired solubility profile.
Experimental Protocol
This protocol describes the purification of this compound using a mixed ethanol-water solvent system. Researchers should start with a small-scale trial to determine the optimal solvent ratio and volumes.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Watch glass
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of ethanol to the flask to dissolve the solid at room temperature. Gentle warming and stirring can be applied to aid dissolution.
-
Heat the solution gently on a hot plate.
-
-
Addition of Anti-solvent:
-
Once the solid is fully dissolved in ethanol, slowly add deionized water dropwise to the hot solution until a slight cloudiness (turbidity) appears and persists. This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a fluted filter paper in the preheated funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the collected crystals with a small amount of ice-cold ethanol-water mixture (using the same approximate ratio as the final recrystallization mixture) to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals on the filter paper by drawing air through the funnel for a period.
-
Transfer the crystals to a watch glass and dry them further in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
Quantitative data on the solubility of this compound in various solvent systems is crucial for optimizing the recrystallization process. The following table can be used to record experimental solubility data.
| Solvent System (v/v) | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Ethanol | 25 | ||
| Ethanol | 78 | ||
| Methanol | 25 | ||
| Methanol | 65 | ||
| Ethanol/Water (9:1) | 25 | ||
| Ethanol/Water (9:1) | ~80 | ||
| Ethanol/Water (4:1) | 25 | ||
| Ethanol/Water (4:1) | ~85 | ||
| Isopropanol/Water (4:1) | 25 | ||
| Isopropanol/Water (4:1) | ~90 | ||
| Toluene | 25 | ||
| Toluene | 110 |
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
Application of 5-Bromo-4-chloro-2-fluorobenzoic Acid in Agrochemical Synthesis: A Hypothetical Case Study
Disclaimer: While 5-Bromo-4-chloro-2-fluorobenzoic acid (CAS No. 289038-22-8) is classified as an intermediate for agrochemicals, extensive searches of scientific and patent literature did not yield specific, publicly documented instances of its use in the synthesis of commercialized agrochemicals. [1][2]The following application notes and protocols are presented as a representative, hypothetical example to illustrate the potential utility of this molecule in the synthesis of a picolinamide herbicide, a significant class of modern agrochemicals. The fictional herbicide "Gemini-picolin" and the subsequent experimental details are based on established chemical principles for this class of compounds.
Application Notes
This compound is a valuable building block in organic synthesis due to its multiple reactive sites. The carboxylic acid group allows for the formation of esters and amides, while the halogen substituents can be utilized in cross-coupling reactions to build more complex molecular architectures. In the context of agrochemical synthesis, this molecule is a potential precursor for active ingredients in herbicides, fungicides, and insecticides.
The hypothetical picolinamide herbicide, "Gemini-picolin," is designed based on the core structure of existing arylpicolinate herbicides. These herbicides are known for their effectiveness against broadleaf weeds and their favorable toxicological and environmental profiles. In this hypothetical synthesis, this compound serves as the core aromatic scaffold to which the picolinamide and other functional groups are attached. The specific halogenation pattern of the starting material is presumed to contribute to the target molecule's desired biological activity and metabolic stability in plants.
The synthesis of "Gemini-picolin" from this compound would hypothetically proceed through a two-step process:
-
Amide Coupling: The carboxylic acid of this compound is first activated and then reacted with a specific aminopicoline derivative to form the crucial amide linkage. This is a common strategy in the synthesis of picolinamide herbicides.
-
Suzuki Coupling: The bromine atom on the aromatic ring provides a handle for a subsequent palladium-catalyzed Suzuki cross-coupling reaction. This allows for the introduction of further diversity into the molecule, potentially fine-tuning its herbicidal activity and spectrum.
This hypothetical application highlights the potential of this compound as a versatile starting material for the discovery and development of new agrochemical active ingredients.
Hypothetical Synthesis of "Gemini-picolin"
The overall hypothetical synthetic pathway is illustrated below:
Caption: Hypothetical two-step synthesis of "Gemini-picolin".
Experimental Protocols
Step 1: Synthesis of the Intermediate Amide
This protocol describes the hypothetical amide coupling of this compound with a fictional aminopicoline derivative.
Materials:
-
This compound
-
4-Amino-3,5-dichloro-6-ethylpicoline (hypothetical reactant)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the aminopicoline derivative (1.0 eq) followed by the slow addition of DIPEA (2.5 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate amide.
Step 2: Synthesis of "Gemini-picolin" (Final Product) via Suzuki Coupling
This protocol outlines the hypothetical Suzuki coupling of the intermediate amide with an arylboronic acid.
Materials:
-
Intermediate Amide from Step 1
-
4-Methoxyphenylboronic acid (hypothetical reactant)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the intermediate amide (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Add Pd(OAc)2 (0.05 eq) and PPh3 (0.1 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to obtain "Gemini-picolin".
Experimental Workflow Diagram
Caption: Experimental workflow for the hypothetical synthesis.
Quantitative Data Summary (Hypothetical)
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) | Purity (%) |
| 1 | This compound | 253.45 | 10.0 | - | >98 |
| Aminopicoline derivative | 208.05 | 10.0 | - | >99 | |
| Intermediate Amide | 443.49 | 8.5 | 85 | >95 (after chromatography) | |
| 2 | Intermediate Amide | 443.49 | 8.0 | - | >95 |
| 4-Methoxyphenylboronic acid | 151.96 | 12.0 | - | >98 | |
| "Gemini-picolin" | 470.93 | 6.8 | 85 | >99 (after purification) |
This detailed, albeit hypothetical, application note and protocol serves to illustrate the potential of this compound as a valuable starting material in the field of agrochemical synthesis. Researchers and scientists can use these concepts as a framework for developing novel active ingredients.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent synthetic strategies are:
-
Directed ortho-lithiation followed by carboxylation: This method typically starts from 1-bromo-2-chloro-4-fluorobenzene. A strong lithium base, such as Lithium diisopropylamide (LDA) or n-butyllithium, is used to selectively remove a proton from the position ortho to the fluorine atom. This is due to the strong directing and activating effect of the fluorine atom. The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which is subsequently acidified to yield the final product.[1][2]
-
Oxidation of a substituted toluene: This route begins with 5-bromo-4-chloro-2-fluoro-1-methylbenzene. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or a ruthenium-based catalyst system.[3]
Q2: My overall yield is consistently low. What are the primary factors that could be contributing to this?
A2: Low yields can stem from several factors depending on the chosen synthetic route. For the lithiation-carboxylation route, incomplete lithiation, side reactions of the highly reactive aryllithium intermediate, and inefficient carboxylation are common culprits. In the oxidation route, incomplete oxidation or over-oxidation leading to degradation of the aromatic ring can significantly reduce the yield. Purity of starting materials and reagents, as well as strict control of reaction conditions (e.g., temperature, moisture), are critical.[4][5]
Q3: I am observing the formation of multiple isomers in my final product. How can I improve the regioselectivity?
A3: Isomer formation is a common challenge, particularly if attempting direct halogenation of a simpler benzoic acid precursor. To enhance regioselectivity:
-
In the lithiation route: The choice of directing group is crucial. Fluorine is an excellent directing group for ortho-lithiation. Ensure your starting material has the correct substitution pattern to direct the lithiation to the desired position. Temperature control is also vital; performing the lithiation at very low temperatures (e.g., -78 °C) minimizes side reactions and potential lithium-halogen exchange.[1]
-
In the oxidation route: The regioselectivity is determined by the synthesis of the starting toluene derivative. Ensure the purity of your 5-bromo-4-chloro-2-fluoro-1-methylbenzene to avoid carrying isomeric impurities through the oxidation step.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound typically involves the following techniques:
-
Recrystallization: This is a highly effective method for removing isomeric impurities and other solid byproducts. A common solvent system for recrystallization is a mixture of an alcohol (like methanol or ethanol) and water.[6]
-
Column Chromatography: For difficult separations or to obtain very high purity material, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid is often a good starting point.
-
Acid-Base Extraction: As the product is a carboxylic acid, it can be separated from neutral organic impurities by dissolving the crude product in an organic solvent, extracting with an aqueous base (like NaOH or NaHCO₃), washing the aqueous layer with an organic solvent, and then re-acidifying the aqueous layer to precipitate the pure product.
Troubleshooting Guides
Route 1: Directed ortho-lithiation and Carboxylation
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to no conversion of starting material | 1. Inactive n-butyllithium or other base. 2. Presence of moisture or other electrophilic impurities in the reaction. 3. Reaction temperature is too high, leading to base decomposition. | 1. Titrate the n-butyllithium solution before use to determine its exact molarity. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. 3. Maintain the reaction temperature at or below -78 °C during the lithiation step. |
| Formation of multiple byproducts | 1. Lithium-halogen exchange. 2. Benzyne formation.[7] 3. Reaction of the aryllithium intermediate with the solvent (e.g., THF). | 1. Use a non-coordinating base like LDA if lithium-halogen exchange is suspected. Keep the temperature strictly controlled. 2. This is more likely at higher temperatures. Maintain low temperatures throughout the addition of the base and before quenching with CO₂. 3. Add the base slowly to the solution of the aryl halide to keep the concentration of the aryllithium species low. |
| Low yield after carboxylation | 1. Inefficient quenching with CO₂. 2. The temperature of the reaction mixture was allowed to rise significantly before the addition of CO₂. | 1. Use a large excess of freshly crushed, high-purity dry ice. Pour the aryllithium solution onto the dry ice rather than adding the dry ice to the solution. 2. Maintain the low temperature of the aryllithium solution until the moment of quenching. |
Route 2: Oxidation of 5-bromo-4-chloro-2-fluoro-1-methylbenzene
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete oxidation (starting material remains) | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature or insufficient reaction time. | 1. Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄). 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC. |
| Low yield with complex mixture of byproducts | 1. Over-oxidation and degradation of the aromatic ring. 2. Reaction conditions are too harsh. | 1. Use a milder oxidizing agent or a catalytic system (e.g., RuCl₃ with NaIO₄). 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Difficult workup and product isolation | 1. Formation of manganese dioxide (MnO₂) as a fine precipitate when using KMnO₄. | 1. After the reaction, quench with a reducing agent like sodium bisulfite to dissolve the MnO₂. Alternatively, filter the hot reaction mixture through celite to remove the MnO₂. |
Experimental Protocols
Protocol 1: Synthesis via Directed ortho-lithiation and Carboxylation
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate beaker, crush a large excess of dry ice (solid CO₂). Rapidly pour the cold aryllithium solution onto the crushed dry ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis via Oxidation of Substituted Toluene
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-4-chloro-2-fluoro-1-methylbenzene (1.0 eq), t-butanol, and water.
-
Oxidation: Heat the mixture to 80 °C. Add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over 1-2 hours, maintaining the temperature.
-
Reaction Monitoring: Stir the mixture at 80-90 °C until TLC or GC analysis indicates the consumption of the starting material (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.
-
Acidification and Extraction: Acidify the solution with concentrated HCl to pH ~1-2, which should precipitate the crude product. Extract the aqueous mixture with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting solid by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Lithiation-Carboxylation Route
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | n-BuLi | -78 | 1 | 75 |
| 2 | s-BuLi | -78 | 1 | 72 |
| 3 | LDA | -78 | 2 | 68 |
| 4 | n-BuLi | -40 | 1 | 55 (with byproducts) |
Table 2: Optimization of the Oxidation of 5-bromo-4-chloro-2-fluoro-1-methylbenzene
| Entry | Oxidizing Agent | Equivalents | Temperature (°C) | Yield (%) |
| 1 | KMnO₄ | 3.0 | 80 | 65 |
| 2 | KMnO₄ | 4.0 | 80 | 78 |
| 3 | KMnO₄ | 4.0 | 100 | 70 (with degradation) |
| 4 | RuCl₃/NaIO₄ | 0.05 / 4.0 | 60 | 82 |
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. chimia.ch [chimia.ch]
- 2. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
preventing the formation of isomeric impurities in the synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the formation of isomeric impurities during the synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities formed during the synthesis of this compound?
A1: The primary isomeric impurities depend on the synthetic route. When synthesizing this compound via the bromination of 4-chloro-2-fluorobenzoic acid, the main potential isomers are 3-Bromo-4-chloro-2-fluorobenzoic acid and to a lesser extent, 2-Bromo-5-chloro-4-fluorobenzoic acid. The formation of these isomers is dictated by the directing effects of the existing substituents on the aromatic ring.
Q2: How do the substituents on the starting material direct the position of bromination?
A2: In electrophilic aromatic substitution reactions like bromination, the existing substituents on the benzene ring direct the position of the incoming electrophile. In the case of 4-chloro-2-fluorobenzoic acid:
-
The fluoro group at position 2 is an ortho-, para-director.
-
The chloro group at position 4 is also an ortho-, para-director.
-
The carboxylic acid group at position 1 is a meta-director.
The combined effect of these groups favors the substitution at position 5, which is ortho to the chloro group and meta to the carboxylic acid group. However, competing directing effects can lead to the formation of the 3-bromo isomer.
Q3: What is the most common synthetic route to this compound and what are the critical parameters?
A3: A common and direct method is the electrophilic bromination of 4-chloro-2-fluorobenzoic acid. Critical parameters to control include the choice of brominating agent, solvent, reaction temperature, and the presence of any catalysts or inhibitors. Using N-bromosuccinimide (NBS) in a strong acidic medium like concentrated sulfuric acid is a widely utilized method for similar halogenations.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High percentage of 3-Bromo-4-chloro-2-fluorobenzoic acid impurity | Non-optimal reaction conditions: Incorrect temperature or reaction time can affect regioselectivity. | Optimize reaction temperature: Lowering the reaction temperature can often improve selectivity. Start with temperatures around 0-10 °C and monitor the reaction progress. Control reaction time: Monitor the reaction using techniques like HPLC or TLC to stop the reaction once the starting material is consumed to prevent further isomerization or side reactions. |
| Inappropriate solvent: The polarity of the solvent can influence the regioselectivity of the bromination.[2] | Solvent selection: Concentrated sulfuric acid is often used to achieve high regioselectivity in the bromination of deactivated aromatic rings.[2] The use of other solvents like trifluoroacetic acid could also be explored. | |
| Formation of di-brominated byproducts | Excess of brominating agent: Using a stoichiometric excess of the brominating agent can lead to multiple substitutions on the aromatic ring. | Stoichiometric control: Use a precise molar equivalent of the brominating agent (e.g., NBS) relative to the starting material. A slight excess may be necessary for complete conversion, but large excesses should be avoided. |
| Low yield of the desired product | Incomplete reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material. | Monitor reaction completion: Use analytical techniques like HPLC or TLC to ensure the reaction has gone to completion before work-up. Adjust reaction conditions: If the reaction is sluggish, a moderate increase in temperature or reaction time may be necessary. |
| Product loss during work-up and purification: The product may be lost during extraction or recrystallization steps. | Optimize purification: Carefully select the solvent system for recrystallization to maximize the recovery of the desired isomer while removing impurities. Consider multi-step recrystallization if necessary. | |
| Difficulty in separating the desired isomer from impurities | Similar physicochemical properties of isomers: Isomers often have very similar boiling points and solubilities, making separation challenging. | Advanced purification techniques: If recrystallization is ineffective, consider column chromatography. For analytical quantification, develop a specific HPLC method. Fluorinated stationary phases in HPLC can sometimes offer better separation for halogenated compounds.[3] |
Experimental Protocols
Key Experiment: Regioselective Bromination of 4-chloro-2-fluorobenzoic acid
This protocol is based on established methods for the bromination of similar halogenated benzoic acids and is a recommended starting point for optimizing the synthesis of this compound.
Materials:
-
4-chloro-2-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Methanol (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 4-chloro-2-fluorobenzoic acid.
-
Carefully add concentrated sulfuric acid while cooling the flask in an ice bath. Stir until the starting material is completely dissolved.
-
Slowly add N-bromosuccinimide (1.0 - 1.1 molar equivalents) in portions, maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue stirring at the same temperature and monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
The crude product is then recrystallized from a suitable solvent, such as aqueous methanol, to yield the purified this compound.
Quantitative Data on Isomer Formation (Hypothetical Data for Illustrative Purposes):
The following table illustrates how different reaction conditions could affect the ratio of the desired product to its main isomeric impurity. This data is hypothetical and should be confirmed experimentally.
| Reaction Condition | Temperature (°C) | Solvent | Desired Product (%) | 3-Bromo Isomer (%) |
| 1 | 25 | Acetic Acid | 75 | 25 |
| 2 | 5 | Acetic Acid | 85 | 15 |
| 3 | 25 | Conc. H₂SO₄ | 90 | 10 |
| 4 | 5 | Conc. H₂SO₄ | 95 | 5 |
Visualizations
Logical Workflow for Troubleshooting Isomeric Impurity
Caption: Troubleshooting workflow for addressing high isomeric impurity.
Signaling Pathway of Directing Group Effects
Caption: Influence of substituents on the regioselectivity of bromination.
References
- 1. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-chloro-2-fluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 5-Bromo-4-chloro-2-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Suzuki coupling of this compound?
The main challenge lies in achieving selective coupling at the C-Br bond without reacting at the C-Cl bond. The general reactivity order for halogens in palladium-catalyzed Suzuki coupling is I > Br > Cl.[1][2][3] This inherent reactivity difference allows for selective functionalization at the more reactive C-Br position. However, careful optimization of reaction conditions is crucial to prevent undesired side reactions at the C-Cl position.[4] Additionally, the presence of multiple electron-withdrawing groups (-F, -Cl, -COOH) on the phenyl ring can decrease the electron density, potentially affecting the rate of oxidative addition.[5]
Q2: Which palladium catalyst system is recommended for this substrate?
For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[5] More robust systems composed of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand are often required to overcome the activation barriers.[5][6]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Features |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and are effective for sterically hindered and electron-deficient substrates.[6][7][8] |
| Pd(dppf)Cl₂ | (dppf) | A reliable catalyst for a range of Suzuki couplings, often providing good yields.[9][10] |
| Pd(PPh₃)₄ | PPh₃ | A classical catalyst, but may require higher temperatures and longer reaction times for this substrate.[8][11] |
Q3: How do I choose the right base and solvent for the reaction?
The choice of base and solvent is critical for activating the boronic acid and ensuring catalyst stability and reagent solubility.[12][13]
-
Bases: Milder bases are often preferred to minimize side reactions like protodeboronation, which is the cleavage of the C-B bond.[12] Common choices include:
-
K₃PO₄
-
Cs₂CO₃
-
K₂CO₃
-
KF[12]
-
-
Solvents: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[13]
An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
If you observe a low conversion of your this compound, consider the following troubleshooting steps.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored correctly under an inert atmosphere.[12] Consider using a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos).[5][6] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. While many Suzuki couplings run well between 80-100 °C, some challenging substrates may require higher temperatures.[12] However, be aware that excessive heat can lead to catalyst decomposition.[12] |
| Poor Reagent Quality | Ensure the boronic acid, base, and solvents are of high purity and anhydrous (if required by the protocol).[12] |
| Oxygen Contamination | Thoroughly degas the solvent and ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.[12][14] |
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Side Products (Low Yield of Desired Product)
Even with the consumption of the starting material, low yields can result from competing side reactions.
| Side Reaction | Identification | Mitigation Strategies |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This is common with electron-deficient boronic acids.[5][12] | Use a milder base (K₃PO₄, KF), run the reaction under anhydrous conditions, or convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5][12] |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct.[5][15] | Ensure a thoroughly deoxygenated reaction mixture, as oxygen can promote homocoupling.[15] Using a Pd(0) source directly can also minimize this.[8] |
| Dehalogenation | The bromine or chlorine atom is replaced by a hydrogen atom on the starting material.[15] | This can be caused by certain bases or solvents acting as a hydride source. Screening different bases and solvents may be necessary.[15] |
| Di-substitution | Coupling occurs at both the C-Br and C-Cl positions. | Reduce the reaction temperature and time.[4] Using a less reactive catalyst system might also improve selectivity for the C-Br bond.[4] |
Reaction Pathway and Potential Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
Technical Support Center: Regioselective Functionalization of 5-Bromo-4-chloro-2-fluorobenzoic acid
Welcome to the technical support center for the regioselective functionalization of 5-Bromo-4-chloro-2-fluorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of selectively modifying this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the functionalization of this compound?
A1: The primary challenge lies in achieving regioselectivity. The molecule possesses three distinct halogen substituents (Bromine, Chlorine, and Fluorine) and a carboxylic acid group, each influencing the reactivity of the aromatic ring. The key is to selectively target one position for functionalization while leaving the others intact.
Q2: Which halogen is most likely to react in a palladium-catalyzed cross-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl > C-F.[1][2] Therefore, the C-Br bond at the 5-position is the most likely to undergo oxidative addition to the palladium catalyst and is the preferred site for initial functionalization under standard conditions.[1][3]
Q3: How do the fluoro and carboxylic acid groups influence regioselectivity?
A3: The fluorine atom at the 2-position and the carboxylic acid at the 1-position are both electron-withdrawing groups, which can influence the electronic properties of the aromatic ring and the reactivity of the adjacent C-H and C-halogen bonds. The fluorine atom is known to be a potent ortho-directing group in metalation reactions.[4] The carboxylic acid group can also act as a directing group in ortho-lithiation.[5] In cross-coupling reactions, these groups can affect the rate and selectivity of the catalytic cycle.
Q4: Can I selectively functionalize the C-Cl bond at the 4-position?
A4: Selective functionalization at the C-Cl bond in the presence of a C-Br bond is challenging due to the lower reactivity of the C-Cl bond.[1] However, it can be achieved by first functionalizing the C-Br bond and then employing more forcing reaction conditions or specialized catalyst systems with bulky, electron-rich ligands that can facilitate the oxidative addition to the C-Cl bond.
Q5: What are the most common side reactions to be aware of?
A5: Common side reactions include:
-
Homocoupling: Dimerization of the starting material or the organometallic reagent.
-
Dehalogenation: Loss of a halogen atom, leading to a reduced product.
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Loss of regioselectivity: Reaction at unintended positions.
-
Protodeborylation (in Suzuki coupling): Reaction of the boronic acid with a proton source, leading to the formation of an arene byproduct.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using a pre-activated palladium(0) source like Pd(PPh₃)₄. - If using a Pd(II) precatalyst, ensure complete in-situ reduction. |
| Poor Quality Reagents | - Use anhydrous and degassed solvents. - Ensure the boronic acid is pure and dry. - Use a high-purity base. |
| Sub-optimal Reaction Conditions | - Increase the reaction temperature in increments of 10-20°C. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Vary the solvent system (e.g., dioxane/water, toluene/water, DMF). |
| Ligand Incompatibility | - For selective C-Br coupling, standard phosphine ligands like PPh₃ or dppf are often suitable. - For more challenging couplings, consider more electron-rich and bulky ligands like XPhos or SPhos. |
Issue 2: Poor Regioselectivity (Reaction at both C-Br and C-Cl)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder base. |
| Catalyst System Too Reactive | - Switch to a less active palladium catalyst or ligand. - Decrease the catalyst loading. |
| Steric and Electronic Effects | - Consider the steric bulk of the incoming nucleophile. A bulkier nucleophile may favor reaction at the less hindered C-Br position. |
Issue 3: Significant Homocoupling of Boronic Acid in Suzuki Coupling
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Rigorously degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Slow Transmetalation | - Use a stronger base to facilitate the formation of the boronate "ate" complex. - Add a small amount of water if using an anhydrous solvent system with a carbonate or phosphate base. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position (C-Br)
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.5 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.03 eq) under a positive flow of argon.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-5 Position (C-Br)
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-4-chloro-2-fluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Bromo-4-chloro-2-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:
-
Positional Isomers: Due to the nature of electrophilic aromatic substitution reactions, isomers with different arrangements of the bromo, chloro, and fluoro substituents on the benzoic acid ring are a significant possibility. For instance, compounds like 4-bromo-5-chloro-2-fluorobenzoic acid could be present. The separation of these isomers can be challenging due to their similar physical and chemical properties.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial reactants in the crude product.
-
Side-Reaction Products: Depending on the specific synthesis, byproducts from unintended reactions can occur. For example, if a diazotization reaction is employed in the synthesis, colored azo compounds could be formed as impurities.
-
Residual Solvents: Solvents used in the synthesis or initial work-up may remain in the crude product.
Q2: My purified this compound has a yellowish or brownish tint. How can I remove the color?
A2: Discoloration in the final product is typically due to trace amounts of organic impurities or colored byproducts from the synthesis. Here are two effective methods for color removal:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot, dissolved solution of your crude product. The activated charcoal will adsorb the colored impurities. After a short boiling period, the charcoal can be removed by hot filtration.
-
Sublimation: Vacuum sublimation is a highly effective technique for purifying volatile solids like this compound, as it separates the product from non-volatile colored impurities.
Q3: I am experiencing difficulty crystallizing the product after recrystallization. What could be the issue?
A3: Problems with crystallization can arise from several factors:
-
Supersaturation: The solution may be supersaturated, especially if cooled too quickly, leading to the formation of an oil instead of crystals. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool down much more slowly. Using an insulated container can help moderate the cooling rate.
-
Inappropriate Solvent: The chosen solvent system may not be ideal for crystallization. Experiment with different solvents or solvent mixtures.
-
High Impurity Level: A high concentration of impurities can sometimes inhibit crystallization. In such cases, a preliminary purification step, such as column chromatography, might be necessary before attempting recrystallization.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your compound. A reverse-phase HPLC method is generally suitable. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and help identify impurities. The melting point of the purified compound can also serve as an indicator of purity; a sharp melting point close to the literature value suggests high purity, whereas a broad or depressed melting point indicates the presence of impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Improper solvent choice.- Incomplete removal of impurities.- Co-crystallization of isomers. | - Optimize the recrystallization solvent system. A mixture of a good solvent and a poor solvent often yields better results.- Perform a second recrystallization.- For persistent isomeric impurities, consider using column chromatography for separation. |
| Product is an Oil, Not Crystals | - The solution is supersaturated.- Cooling is too rapid.- The melting point of the impure compound is below the temperature of the solution. | - Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool down very slowly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Poor Recovery After Recrystallization | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use a minimal amount of hot solvent to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out prematurely. |
| Broad or Depressed Melting Point | - The sample is still impure.- The sample is not completely dry. | - Repeat the purification step (recrystallization or column chromatography).- Dry the sample thoroughly under vacuum to remove any residual solvent. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. For halogenated benzoic acids, mixtures of ethanol and water are often effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Packing the Column: Pour the slurry into a chromatography column and allow the silica gel to pack evenly.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica gel with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Typical Purity Achieved | Key Considerations |
| Recrystallization | - Simple and cost-effective.- Good for removing small amounts of impurities.- Can be scaled up easily. | - May not be effective for separating isomers with similar solubility.- Can result in significant product loss if not optimized. | >98% (if impurities have different solubility profiles) | - Proper solvent selection is crucial.- Slow cooling is important for forming pure crystals. |
| Column Chromatography | - Highly effective for separating compounds with different polarities, including isomers.- Can yield very high purity product. | - More time-consuming and requires more solvent than recrystallization.- Can be more challenging to scale up. | >99% | - Proper choice of stationary and mobile phases is critical.- Careful fraction collection and analysis are required. |
| Sublimation | - Excellent for removing non-volatile or colored impurities.- Can produce very pure crystals. | - Only applicable to compounds that sublime.- May not be effective for separating volatile impurities. | >99.5% | - Requires specialized vacuum sublimation apparatus.- The compound must be thermally stable. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for purifying this compound.
troubleshooting failed reactions involving 5-Bromo-4-chloro-2-fluorobenzoic acid
Welcome to the technical support center for 5-Bromo-4-chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound possesses several reactive sites that influence its chemical behavior:
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Carboxylic Acid Group: This is the primary functional group for reactions such as amide bond formation and esterification. The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of the halogen substituents.[1][2][3][4]
-
Halogen Substituents: The bromine, chlorine, and fluorine atoms provide sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The reactivity of these halogens in such reactions generally follows the order Br > Cl. The fluorine atom is typically unreactive in these cross-coupling reactions.
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Aromatic Ring: The electron-deficient nature of the aromatic ring, due to the presence of three halogen substituents and a carboxylic acid group, makes it susceptible to nucleophilic aromatic substitution under certain conditions.[5][6]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
A2: Due to its polar carboxylic acid group and halogenated aromatic ring, the solubility of this compound can be challenging in non-polar solvents. For reactions, consider using polar aprotic solvents such as:
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N,N-Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Tetrahydrofuran (THF)
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Dioxane
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Acetonitrile (ACN)
For purification by recrystallization, a solvent system of ethanol/water or ethyl acetate/hexanes may be effective. Always perform a small-scale solubility test before committing the bulk of your material.
Q3: What are the expected pKa and general acidic properties of this molecule?
Troubleshooting Failed Reactions
Amide Coupling Reactions
Amide bond formation is a common reaction for this compound. Below are common issues and troubleshooting steps.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Carboxylic Acid Activation | - Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and anhydrous. - Increase the equivalents of the coupling reagent (typically 1.1-1.5 eq.). - Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine. |
| Poor Amine Nucleophilicity | - If using an electron-deficient amine, a more potent coupling reagent like HATU may be required. - Consider converting the carboxylic acid to the more reactive acyl chloride intermediate. |
| Steric Hindrance | - The ortho-fluoro substituent can cause some steric hindrance.[7][8][9] If coupling with a bulky amine, consider using a smaller, more reactive coupling reagent or converting to the acyl chloride. - Prolonged reaction times or elevated temperatures may be necessary. |
| Reaction Conditions | - Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. Use dry solvents and an inert atmosphere. - The choice of base is critical; use a non-nucleophilic base like DIPEA or triethylamine to avoid competing reactions. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Recommendation |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents (e.g., EDC, DCC). | - Add HOBt or HOAt to the reaction mixture to form a more stable active ester. - Run the reaction at a lower temperature (e.g., 0 °C). |
| Starting Material Recovery | Incomplete reaction due to issues mentioned in "Low or No Product Yield". | Refer to the troubleshooting steps for low yield. |
-
Dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Add HATU (1.1-1.5 eq.) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.
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Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: General workflow for amide coupling reactions.
Suzuki Coupling Reactions
The bromine at the 5-position is the most likely site for Suzuki coupling, being more reactive than the chlorine at the 4-position.
Problem 1: Low or No Cross-Coupling Product
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Inactivity | - Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. - Degas the reaction mixture thoroughly to prevent catalyst oxidation. |
| Incorrect Ligand Choice | - The choice of phosphine ligand is crucial. For electron-rich aryl halides, bulky, electron-rich ligands like SPhos or XPhos are often effective. |
| Inappropriate Base | - The base is critical for activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, a stronger base may be necessary. |
| Poor Solubility | - Ensure all reactants are sufficiently soluble in the chosen solvent system (e.g., dioxane/water, toluene/water). |
Problem 2: Side Reactions and Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Recommendation |
| Homocoupling of Boronic Acid | - Can occur if the reaction mixture is not properly degassed, leading to oxidative processes. - Can also be promoted by certain palladium(II) sources. | - Thoroughly degas all solvents and the reaction mixture. - Use a Pd(0) source or a pre-catalyst. |
| Protodeborylation | - The boronic acid is replaced by a hydrogen atom. | - Use anhydrous conditions if possible, or minimize the amount of water. - Choose a suitable base; sometimes fluoride bases (e.g., CsF) can mitigate this issue. |
| Reaction at the Chloro Position | - While less likely, some reaction at the C-Cl bond may occur under harsh conditions. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Choose a catalyst system known for selectivity towards C-Br bonds. |
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
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Wash with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for Suzuki coupling reactions.
Logical Troubleshooting Guide
Caption: Decision tree for troubleshooting failed reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. thetestmag.com [thetestmag.com]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
Technical Support Center: 5-Bromo-4-chloro-2-fluorobenzoic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Bromo-4-chloro-2-fluorobenzoic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
A1: The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F. Therefore, for this compound, the C-Br bond is the most reactive and will preferentially undergo cross-coupling under standard conditions, allowing for selective functionalization at the C-5 position. The C-Cl bond is significantly less reactive, and the C-F bond is generally inert under typical palladium-catalyzed cross-coupling conditions.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the common causes?
A2: Low yields in Suzuki-Miyaura coupling can stem from several factors:
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Catalyst Inactivity: Ensure your palladium catalyst and ligand are not degraded. Use a reliable source and handle them under an inert atmosphere.
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Inefficient Catalyst Activation: If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Inappropriate Base: The choice and quality of the base are critical. For electron-deficient substrates like this benzoic acid derivative, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
Solvent Issues: The solvent must solubilize all reactants. Common choices include dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.
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Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen). This is more prevalent with electron-deficient boronic acids and can be minimized by using anhydrous conditions and carefully selecting the base.
Q3: What are the most common side reactions when using this compound in cross-coupling reactions?
A3: The most common side reactions include:
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Homocoupling: This is the self-coupling of the starting materials to form symmetrical dimers (e.g., two molecules of the benzoic acid coupling together or two molecules of the boronic acid/alkyne coupling). This is often promoted by the presence of oxygen.
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Hydrodehalogenation: This is the replacement of a halogen atom (in this case, likely the bromine) with a hydrogen atom, resulting in a dehalogenated product. This can be caused by certain phosphine ligands and the presence of water or other proton sources.
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Decarboxylation: The carboxylic acid group can be lost as CO₂, particularly at elevated temperatures. This can lead to the formation of 1-bromo-2-chloro-4-fluorobenzene, which can then participate in the cross-coupling reaction, leading to an unexpected product.
-
Reaction at the C-Cl bond: While less likely, under forcing conditions (high temperatures, prolonged reaction times, or highly active catalyst systems), coupling at the C-Cl position can occur, leading to a mixture of products.
Q4: How can I minimize homocoupling of my boronic acid or alkyne partner?
A4: To minimize homocoupling:
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Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.
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Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be beneficial as the in-situ reduction of Pd(II) sources can sometimes promote homocoupling.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.
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Copper-Free Sonogashira: For Sonogashira coupling, the copper co-catalyst can promote alkyne dimerization (Glaser coupling). Using a copper-free protocol can mitigate this issue.
Troubleshooting Guides
Issue 1: Poor Selectivity - Reaction at both C-Br and C-Cl sites in Suzuki-Miyaura Coupling
Possible Causes:
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High Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the larger barrier for C-Cl bond activation.
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Prolonged Reaction Time: Allowing the reaction to proceed long after the C-Br coupling is complete can lead to the slower reaction at the C-Cl site.
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Highly Active Catalyst System: Certain bulky, electron-rich ligands that are very effective for C-Cl bond activation may reduce the selectivity.
Troubleshooting Steps:
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Lower the Reaction Temperature: Start with a lower temperature (e.g., 80 °C) and monitor the reaction progress.
-
Monitor Reaction Time: Track the consumption of the starting material by TLC or LC-MS and stop the reaction once the mono-coupled product is maximized.
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Change the Ligand: Switch to a less activating ligand. For example, if you are using a highly active biarylphosphine ligand, try a less electron-rich ligand like PPh₃.
Issue 2: Significant Formation of the Hydrodehalogenated Product (4-chloro-2-fluorobenzoic acid)
Possible Causes:
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Proton Source: The presence of water or other protic species in the reaction mixture.
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Ligand-Mediated Process: Some phosphine ligands can facilitate the hydrodehalogenation pathway.
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Base Choice: Certain bases may promote this side reaction.
Troubleshooting Steps:
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Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.
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Screen Different Ligands: If using a phosphine-based catalyst, try a different ligand. N-heterocyclic carbene (NHC) ligands are sometimes less prone to this side reaction.
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Modify the Base: Experiment with different bases. For instance, if you are using a hydroxide base, switch to a carbonate or phosphate base.
Issue 3: Presence of Decarboxylated Byproducts in Heck or Sonogashira Reactions
Possible Causes:
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High Reaction Temperature: Decarboxylation is often thermally induced.
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Basic Conditions: The combination of heat and a strong base can promote the loss of CO₂.
Troubleshooting Steps:
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Lower the Reaction Temperature: If the desired coupling can occur at a lower temperature, this will likely reduce decarboxylation.
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Use a Milder Base: A weaker base may be sufficient for the coupling reaction without promoting significant decarboxylation.
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Protect the Carboxylic Acid: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester is generally more stable under these conditions and can be hydrolyzed back to the carboxylic acid after the coupling.
Data Presentation
Table 1: General Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling
| Halogen | Relative Reactivity | Typical Reaction Conditions |
| Iodo (I) | Very High | Mild conditions, often room temperature |
| Bromo (Br) | High | Mild to moderate heating (e.g., 80-100 °C) |
| Chloro (Cl) | Moderate | Requires more forcing conditions (higher temperatures, specialized ligands) |
| Fluoro (F) | Low/Inert | Generally unreactive in standard Pd cross-coupling |
Table 2: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Primary Cause(s) | Recommended Solutions |
| Homocoupling | Oxygen in the reaction mixture | Rigorous degassing, use of a Pd(0) source |
| Hydrodehalogenation | Proton source (e.g., water), certain ligands | Use anhydrous conditions, screen different ligands |
| Decarboxylation | High temperature, strong base | Lower reaction temperature, use a milder base, protect the carboxylic acid as an ester |
| Loss of Selectivity | High temperature, prolonged reaction time, highly active catalyst | Lower temperature, monitor reaction time, use a less active ligand |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
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To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the palladium catalyst under a positive flow of the inert gas.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-Br Position
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
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This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
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Copper(I) iodide (CuI, 4-6 mol%) (for traditional Sonogashira)
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Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI (if used).
-
Add the degassed solvent, followed by the base and the terminal alkyne.
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Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction mixture and dilute with an organic solvent.
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Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Heck Coupling at the C-Br Position
This protocol is a general starting point for coupling with acrylates.
Materials:
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This compound (1.0 equiv)
-
Alkene (e.g., butyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Ligand (e.g., P(o-tolyl)₃, 4 mol%)
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Base (e.g., Et₃N, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., DMF or NMP)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.
-
Add the degassed solvent, followed by the base and the alkene.
-
Heat the reaction mixture to 100-120 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Overview of potential side reaction pathways.
Caption: A logical workflow for troubleshooting low-yielding reactions.
managing the reactivity of the fluorine substituent in 5-Bromo-4-chloro-2-fluorobenzoic acid
Welcome to the technical support center for 5-Bromo-4-chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity of the fluorine substituent in this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in complex synthetic routes.
Understanding the Reactivity Landscape
This compound possesses three different halogen substituents, each with distinct reactivity profiles. The key to its successful application lies in understanding and controlling these reactivities, particularly that of the highly activated fluorine atom. The aromatic ring is rendered electron-deficient by the presence of three electron-withdrawing groups: the carboxylic acid, the bromine, and the chlorine. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), with the fluorine atom at the C-2 position being the most probable leaving group due to the C-F bond's high polarization and the stability of the fluoride ion as a leaving group in SNAr.
Conversely, for palladium-catalyzed cross-coupling reactions, the reactivity order of the carbon-halogen bonds is typically C-Br > C-Cl. This differential reactivity allows for selective functionalization at the C-5 position (bromine) under carefully controlled conditions, while leaving the other halogens and the fluorine untouched.
Frequently Asked Questions (FAQs)
Q1: I want to perform a reaction at the carboxylic acid group (e.g., amide coupling). Will the fluorine at C-2 interfere?
A1: Generally, standard amide coupling conditions (e.g., using HATU, HOBt, or converting the acid to an acyl chloride with thionyl chloride or oxalyl chloride) should not lead to the displacement of the fluorine atom. The fluorine is susceptible to nucleophilic attack, but the reagents used for amide coupling are typically not strong enough nucleophiles to displace it under standard conditions. However, it is crucial to control the reaction temperature and avoid strongly basic conditions that could favor a competing SNAr reaction.
Q2: What are the typical conditions for selectively displacing the fluorine atom via nucleophilic aromatic substitution (SNAr)?
A2: The fluorine at the C-2 position is activated for SNAr. Typical conditions involve reacting this compound with a nucleophile (e.g., a primary or secondary amine, an alkoxide) in a polar aprotic solvent such as DMF, DMSO, or NMP at elevated temperatures. A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is often required to neutralize the HF generated during the reaction.
Q3: How can I selectively functionalize the C-5 position (bromine) without affecting the fluorine or chlorine atoms?
A3: The bromine at C-5 is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination. The key to selectivity is choosing a catalyst system and reaction conditions that favor oxidative addition to the C-Br bond over the C-Cl and C-F bonds. This is generally achievable due to the established reactivity trend (C-Br > C-Cl). Mild reaction temperatures and carefully chosen ligands on the palladium catalyst are crucial for maintaining selectivity.
Q4: Is it possible to displace the chlorine atom at the C-4 position?
A4: While possible, displacing the chlorine atom is generally more difficult than displacing the fluorine via SNAr or reacting at the bromine via cross-coupling. Harsh reaction conditions, such as very high temperatures and strong nucleophiles, would likely be required, which could lead to a mixture of products due to competing reactions at the other halogen sites. Selective displacement of the chlorine is challenging and would require careful optimization.
Troubleshooting Guides
Issue 1: Unwanted displacement of fluorine during a reaction at another position.
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS to find the minimum temperature required for the desired transformation. |
| Use of a strong nucleophilic base. | Switch to a non-nucleophilic, sterically hindered base such as DIPEA or proton sponge. |
| Prolonged reaction time. | Optimize the reaction time to stop the reaction as soon as the starting material is consumed to minimize side reactions. |
| Solvent effects. | Consider using a less polar solvent if the desired reaction allows, as highly polar aprotic solvents can facilitate SNAr. |
Issue 2: Low yield in the selective SNAr of the fluorine substituent.
| Potential Cause | Troubleshooting Step |
| Insufficient activation of the nucleophile. | Ensure the use of an adequate amount of a suitable base to deprotonate the nucleophile if it is not already in its anionic form. |
| Low reaction temperature or short reaction time. | Gradually increase the reaction temperature and monitor the progress. Some SNAr reactions require heating for several hours. |
| Poor solubility of reactants. | Choose a solvent in which all reactants are soluble at the reaction temperature. DMF and DMSO are common choices. |
| Deactivation of the aromatic ring by the carboxylate. | Under basic conditions, the carboxylic acid will be deprotonated to the carboxylate, which is an electron-donating group and deactivates the ring towards SNAr. Consider protecting the carboxylic acid as an ester prior to the SNAr reaction. |
Issue 3: Lack of selectivity in palladium-catalyzed cross-coupling at the C-Br position.
| Potential Cause | Troubleshooting Step |
| Overly reactive palladium catalyst. | Use a less reactive catalyst system. For example, a catalyst with less electron-rich or more sterically hindered phosphine ligands might slow down the oxidative addition at the C-Cl bond. |
| High reaction temperature. | Reduce the reaction temperature. This is often the most effective way to improve selectivity between C-Br and C-Cl bonds. |
| Reaction time is too long. | Monitor the reaction and stop it once the starting material is consumed to avoid subsequent reaction at the C-Cl position. |
| Choice of base. | The choice of base can influence the catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to optimize for selectivity. |
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of the Fluorine Atom
-
Preparation: To an oven-dried flask, add this compound (1.0 equiv.), the nucleophile (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the flask and purge with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF or DMSO) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and acidify to precipitate the product. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Selective Suzuki-Miyaura Coupling at the Bromine Atom
-
Preparation: To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1), via syringe.
-
Reaction: Heat the reaction mixture to a temperature typically between 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide illustrative data on the expected outcomes of selective reactions. Note that these are representative yields and selectivities based on general principles and may vary in practice.
Table 1: Illustrative Data for Selective SNAr at the C-2 Position
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 6 | ~85 |
| Sodium Methoxide | N/A | Methanol | 65 (reflux) | 12 | ~70 |
| Aniline | DIPEA | NMP | 120 | 8 | ~75 |
Table 2: Illustrative Data for Selective Suzuki Coupling at the C-5 Position
| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | ~90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 80 | ~88 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DME/H₂O | 85 | ~82 |
Visualizations
Caption: General workflows for selective functionalization of this compound.
Caption: A logical workflow for troubleshooting common issues in reactions.
scale-up challenges for the synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid. The information is designed to address common challenges encountered during scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield | - Incomplete reaction. - Formation of byproducts or isomers.[1][2] - Suboptimal reaction temperature or time.[3] - Degradation of starting material or product. | - Monitor reaction progress using techniques like HPLC. - Optimize reaction conditions (temperature, time, stoichiometry).[3][4] - Ensure reagents are pure and dry. - Consider alternative synthetic routes to minimize isomer formation.[1] |
| Impurity Formation | - Presence of isomeric impurities (e.g., 4-bromo-2-chlorobenzoic acid).[1][2][5] - Over-bromination or incomplete halogenation. - Side reactions due to incorrect temperature control.[4] - Residual starting materials or reagents. | - Use of inhibitors to suppress isomer formation.[1][2] - Precise control of brominating agent stoichiometry. - Implement rigorous purification steps like recrystallization or chromatography.[1] - Ensure thorough work-up procedures to remove unreacted reagents. |
| Poor Selectivity in Bromination | - Reaction conditions favoring the formation of multiple isomers.[5] | - Optimize the bromination reaction by adjusting the solvent, temperature, and catalyst. - The use of N-bromosuccinimide (NBS) in a sulfuric acid system has been reported, but selectivity can still be a challenge.[5] |
| Difficulties in Purification | - Similar polarity of the desired product and impurities, making separation challenging.[5] | - Employ fractional crystallization with different solvent systems. - Consider derivatization to alter polarity, followed by separation and deprotection. - High-performance liquid chromatography (HPLC) may be necessary for achieving high purity on a smaller scale. |
| Exothermic Reaction Runaway | - Poor heat dissipation during large-scale reactions, especially during bromination or diazotization steps. | - Ensure the reactor has adequate cooling capacity. - Slow, controlled addition of reagents. - Use a solvent with a good heat capacity. - Monitor the internal temperature of the reactor continuously. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of halogenated benzoic acids, and how can they be minimized?
A1: A common issue is the formation of isomers during the bromination step. For instance, in the synthesis of related compounds, the generation of about 10% of isomer impurities has been reported.[1][2][5] Minimizing these impurities can be achieved by:
-
Controlling Reaction Conditions: Carefully controlling the temperature and reaction time can favor the desired isomer.
-
Using Inhibitors: The addition of inhibitors like sodium sulfide, potassium sulfide, or sodium sulfite has been reported to suppress the formation of certain bromo-isomer impurities in related syntheses.[1][2]
-
Alternative Routes: Employing a synthetic route that introduces the substituents in a different order can improve selectivity.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Handling of Corrosive Reagents: The use of reagents like thionyl chloride and strong acids requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area.[6]
-
Exothermic Reactions: Bromination and diazotization reactions can be highly exothermic. Proper temperature control and monitoring are crucial to prevent reaction runaway.
-
Pressure Build-up: Some reactions may evolve gas, leading to a pressure build-up in a closed system. Ensure reactors are properly vented.
Q3: How can I improve the yield of the hydrolysis step?
A3: Incomplete hydrolysis can be a challenge. To improve the yield:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Reaction times can range from 2 to 24 hours, with temperatures between 30-150°C, depending on the specific substrate and conditions.[3]
-
Choice of Base: The molar ratio of the substrate to the base is important. A ratio of 1:(1.0-5.0) is often used.[3]
-
Acidification: After hydrolysis, proper acidification is necessary to precipitate the carboxylic acid. The pH should be carefully adjusted.
Experimental Protocols
Below are generalized experimental protocols for key steps in a potential synthesis of this compound, based on methodologies for similar compounds.
1. Bromination of a Substituted Chlorofluorobenzene Derivative
This protocol is based on general bromination procedures.
-
Reagents: Substituted 4-chloro-2-fluorobenzoic acid, N-bromosuccinimide (NBS), Sulfuric Acid.
-
Procedure:
-
Dissolve the starting material in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling system.
-
Cool the mixture to 0-5°C.
-
Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
-
2. Hydrolysis of a Triester Precursor
This protocol is based on general hydrolysis procedures for related compounds.[3]
-
Reagents: 5-Bromo-4-chloro-2-fluorobenzonitrile (or other ester/amide precursor), Sodium Hydroxide, Hydrochloric Acid.
-
Procedure:
-
To a solution of the starting material in a suitable solvent (e.g., ethanol/water), add a solution of sodium hydroxide.
-
Heat the mixture to reflux (typically 80-100°C) for 2-12 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[3]
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2, which will cause the product to precipitate.
-
Filter the solid, wash with cold water, and dry to yield the crude this compound.
-
Further purification can be achieved by recrystallization.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting process.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield and impurity issues.
References
- 1. data.epo.org [data.epo.org]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. scribd.com [scribd.com]
Technical Support Center: Purification of Crude 5-Bromo-4-chloro-2-fluorobenzoic Acid
This technical support center provides troubleshooting guidance and detailed protocols for the purification of crude 5-Bromo-4-chloro-2-fluorobenzoic acid, designed for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound and related halogenated benzoic acids.
Q1: What are the most likely impurities in my crude this compound?
Common impurities can include starting materials, side-reaction products, and positional isomers. Due to the nature of electrophilic aromatic substitution reactions, the formation of isomeric impurities is a significant challenge. For instance, in the synthesis of similar compounds like 5-bromo-2-chlorobenzoic acid, the isomeric impurity 4-bromo-2-chlorobenzoic acid is often formed and is difficult to separate due to similar polarity[1]. Therefore, you can expect to find other isomers of bromo-chloro-fluorobenzoic acid in your crude product.
Q2: My purified product is off-white or has a yellowish tint. How can I remove the color?
Discoloration is typically due to non-volatile organic impurities or tar-like byproducts from the synthesis. An effective method to remove these colored impurities is through treatment with activated charcoal during recrystallization[2].
Q3: I am experiencing low purity after recrystallization. What can I do to improve it?
Low purity after a single recrystallization can be due to the presence of impurities with very similar solubility profiles to the desired product, such as positional isomers. In such cases, a second recrystallization may be necessary[1][3]. Alternatively, for very challenging separations, column chromatography can be employed.
Q4: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it is cooled too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow the solution to cool down much more slowly[2]. Using an insulated container can help to moderate the cooling rate.
Q5: What is a suitable solvent for the recrystallization of this compound?
Experimental Protocols
The following are detailed methodologies for key purification experiments.
Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)
This protocol is designed to purify the crude product by taking advantage of differential solubility in a mixed solvent system.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
While the methanol solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
If the solution is colored, proceed to Protocol 2 for activated charcoal treatment.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold methanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
| Parameter | Value |
| Starting Material | 10 g of crude product |
| Methanol (initial) | ~30-40 mL |
| Water | Added until persistent cloudiness |
| Expected Yield | 70-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Decolorization with Activated Charcoal
This procedure should be integrated into the recrystallization protocol if the initial solution is colored.
Procedure:
-
Following the initial dissolution of the crude product in the hot recrystallization solvent (as in Protocol 1, step 3), remove the flask from the heat source.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the hot solution.
-
Gently swirl the flask and then boil the solution for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the activated charcoal.
-
Proceed with the cooling and crystallization steps as described in the chosen recrystallization protocol.
| Parameter | Value |
| Activated Charcoal | 0.1-0.2 g per 10 g of crude product |
| Expected Impact | Removal of colored impurities |
Protocol 3: Column Chromatography
For obtaining very high purity material or for separating challenging isomeric impurities, column chromatography is recommended.
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3) + 0.5% Acetic Acid |
| Expected Yield | 50-70% |
| Purity (by HPLC) | >99.5% |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 4. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Bromo-4-chloro-2-fluorobenzoic Acid and 5-bromo-2-chlorobenzoic Acid
In the landscape of pharmaceutical and chemical synthesis, halogenated benzoic acids serve as crucial building blocks. Their reactivity is a key determinant of their utility in the development of complex molecules. This guide provides a detailed comparison of the predicted reactivity of two such compounds: 5-Bromo-4-chloro-2-fluorobenzoic acid and 5-bromo-2-chlorobenzoic acid. The analysis is based on fundamental principles of organic chemistry, supported by generalized experimental protocols for empirical validation.
Executive Summary
This compound is predicted to be a more reactive substrate in nucleophilic aromatic substitution and to have a lower pKa (higher acidity) compared to 5-bromo-2-chlorobenzoic acid. This heightened reactivity is attributed to the cumulative electron-withdrawing effects of the additional fluorine atom. Conversely, for electrophilic aromatic substitution, this compound is expected to be less reactive due to the increased deactivation of the aromatic ring.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. It is important to note that while a predicted pKa for 5-bromo-2-chlorobenzoic acid is available, a value for this compound is not readily found in the literature and is estimated based on the additive effects of its electron-withdrawing substituents.
| Property | This compound | 5-bromo-2-chlorobenzoic acid |
| Molecular Formula | C₇H₃BrClFO₂[1] | C₇H₄BrClO₂[2] |
| Molecular Weight | 253.45 g/mol [1] | 235.46 g/mol |
| Melting Point | Not available | 154-156 °C[3][4] |
| Predicted pKa | < 2.49 | ~2.49[3] |
Reactivity Analysis: A Tale of Two Rings
The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. Both the carboxylic acid group and the halogen atoms are electron-withdrawing groups, which deactivate the ring towards electrophilic attack and activate it towards nucleophilic attack.
Acidity
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate, thereby increasing the acidity (lowering the pKa).
-
5-bromo-2-chlorobenzoic acid: Possesses three electron-withdrawing groups: a bromine atom, a chlorine atom, and a carboxylic acid group.
-
This compound: Features an additional strongly electronegative fluorine atom. Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which is expected to further stabilize the benzoate anion.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electrophile.[5] Electron-withdrawing groups decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles.[6]
-
5-bromo-2-chlorobenzoic acid: The ring is deactivated by the bromo, chloro, and carboxyl substituents.
-
This compound: The presence of the additional fluorine atom further deactivates the ring, making it significantly less susceptible to electrophilic attack.
The directing effects of the substituents also play a crucial role. The carboxyl group is a meta-director, while halogens are ortho-, para-directors.[7] The regiochemical outcome of an EAS reaction on these molecules would be complex and dependent on the specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[8] The presence of strong electron-withdrawing groups ortho and/or para to a good leaving group (like a halogen) is crucial for activating the ring for this type of reaction.[9]
-
5-bromo-2-chlorobenzoic acid: The ring is activated for SNAr by the electron-withdrawing substituents.
-
This compound: The additional fluorine atom significantly enhances the electron deficiency of the aromatic ring, making it a much better substrate for nucleophilic attack. The fluorine atom itself, particularly at the activated ortho position to the carboxyl group, could also serve as a leaving group in some SNAr reactions.
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following generalized experimental protocols can be employed.
Protocol 1: Determination of pKa via Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant.
Materials:
-
Substituted benzoic acid (either this compound or 5-bromo-2-chlorobenzoic acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Solvent (e.g., a mixture of ethanol and water to ensure solubility)
Procedure:
-
Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a measured volume of the chosen solvent.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Add the NaOH solution in small, precise increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the acid.[10]
Protocol 2: Comparative Nitration via Electrophilic Aromatic Substitution
This experiment can be used to compare the relative rates of an electrophilic aromatic substitution reaction.
Materials:
-
This compound
-
5-bromo-2-chlorobenzoic acid
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Reaction flasks and stirring apparatus
-
Quenching solution (ice water)
-
Filtration apparatus
-
Analytical instrumentation (e.g., NMR, HPLC) for product analysis
Procedure:
-
In separate reaction flasks, cool a mixture of concentrated nitric and sulfuric acids in an ice bath.
-
Slowly add an equimolar amount of each benzoic acid derivative to its respective flask containing the cold acid mixture, maintaining a low temperature (e.g., 0-10 °C).
-
Allow both reactions to proceed for the same, fixed amount of time under identical stirring conditions.
-
After the allotted time, quench each reaction by pouring the mixture over crushed ice.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Analyze the product mixtures from both reactions using NMR or HPLC to determine the extent of conversion and the regioselectivity of the nitration. A lower yield of the nitrated product for this compound would indicate its lower reactivity in EAS.[7]
Visualizing Reactivity Factors
The following diagram illustrates the interplay of electronic effects that determine the reactivity of these substituted benzoic acids.
Caption: Factors influencing the reactivity of substituted benzoic acids.
Conclusion
Based on established principles of physical organic chemistry, this compound is predicted to be a more acidic and more reactive substrate for nucleophilic aromatic substitution compared to 5-bromo-2-chlorobenzoic acid. This is a direct consequence of the potent electron-withdrawing nature of the additional fluorine substituent. Conversely, this increased electron withdrawal deactivates the aromatic ring, making this compound the less reactive of the two in electrophilic aromatic substitution reactions. The provided experimental protocols offer a framework for the empirical validation of these theoretical predictions, which are crucial for the rational design of synthetic routes in drug discovery and materials science.
References
- 1. This compound | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 3. 5-Bromo-2-chlorobenzoic acid CAS#: 21739-92-4 [m.chemicalbook.com]
- 4. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Acidity of Halogenated Benzoic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The acidity of benzoic acid and its derivatives is a fundamental parameter in drug design and development, influencing properties such as solubility, absorption, and interaction with biological targets. Halogen substitution on the benzene ring can significantly alter the acidity of the carboxylic acid group through a combination of inductive and resonance effects. This guide provides a comparative analysis of the acidity of various halogenated benzoic acids, supported by experimental data and detailed methodologies.
Data Summary: pKa Values of Halogenated Benzoic Acids
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The pKa values for benzoic acid and its halogenated derivatives, determined at or near 25°C in aqueous solution, are summarized in the table below for easy comparison.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| Fluoro-substituted | |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.86 |
| 4-Fluorobenzoic Acid | 4.14 |
| 2,6-Difluorobenzoic Acid | 2.34 (Predicted)[1][2] |
| Chloro-substituted | |
| 2-Chlorobenzoic Acid | 2.92 |
| 3-Chlorobenzoic Acid | 3.82 |
| 4-Chlorobenzoic Acid | 3.98 |
| 2,4-Dichlorobenzoic Acid | 2.68 (Predicted)[3][4] |
| 2,6-Dichlorobenzoic Acid | 1.69 (Predicted)[5][6] |
| 3,5-Dichlorobenzoic Acid | 3.46 (Predicted)[7] |
| Bromo-substituted | |
| 2-Bromobenzoic Acid | 2.85 |
| 3-Bromobenzoic Acid | 3.81 |
| 4-Bromobenzoic Acid | 3.97 |
| 3,5-Dibromobenzoic Acid | 3.42 (Predicted)[8][9] |
| Iodo-substituted | |
| 2-Iodobenzoic Acid | 2.86 |
| 3-Iodobenzoic Acid | 3.85 |
| 4-Iodobenzoic Acid | 4.00 |
| 3,5-Diiodobenzoic Acid | 4.48 (Predicted)[10] |
Understanding the Trends in Acidity
The acidity of substituted benzoic acids is primarily governed by the electronic effects of the substituents on the stability of the benzoate conjugate base. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
References
- 1. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,4-Dichlorobenzoic acid CAS#: 50-84-0 [m.chemicalbook.com]
- 4. 2,4-Dichlorobenzoic acid | 50-84-0 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 2,6-Dichlorobenzoic acid | 50-30-6 [chemicalbook.com]
- 7. 3,5-Dichlorobenzoic acid CAS#: 51-36-5 [m.chemicalbook.com]
- 8. 3,5-Dibromobenzoic acid price,buy 3,5-Dibromobenzoic acid - chemicalbook [chemicalbook.com]
- 9. 3,5-Dibromobenzoic acid CAS#: 618-58-6 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
Navigating Structural Validation: A Comparative Guide to Halogenated Benzoic Acids via X-ray Crystallography
The definitive determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and drug development. For novel compounds such as 5-Bromo-4-chloro-2-fluorobenzoic acid, a precise understanding of its atomic arrangement is crucial for predicting its interactions with biological targets. While the specific crystallographic data for this compound is not publicly available, a comparative analysis of structurally similar, crystalline halogenated benzoic acids can provide invaluable insights into its expected molecular geometry and solid-state packing. This guide presents a comparative overview of the crystallographic structures of five related compounds, alongside detailed experimental protocols for their determination, offering a foundational understanding for researchers in the field.
Comparative Crystallographic Data of Halogenated Benzoic Acid Derivatives
To infer the likely structural characteristics of this compound, we can examine the crystallographic data of analogous compounds. The following table summarizes key crystallographic parameters for five halogenated benzoic acid derivatives, providing a basis for structural comparison. These parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal, and the symmetry of the atomic arrangement within it.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | Monoclinic | P2₁/c | 13.754 | 3.845 | 14.892 | 90 | 104.91 | 90 |
| 5-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | Monoclinic | P2₁/n | 3.945 | 14.783 | 13.238 | 90 | 94.69 | 90 |
| 4-Bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | Monoclinic | P2₁/c | 7.633 | 13.921 | 7.821 | 90 | 113.12 | 90 |
| 4-Chloro-2-iodobenzoic acid | C₇H₄ClIO₂ | Monoclinic | P2₁/c | 7.421 | 15.523 | 7.912 | 90 | 114.65 | 90 |
| 2-Fluoro-4-(hydroxymethyl)benzoic acid | C₈H₇FO₃ | Monoclinic | P2₁/c | 8.011 | 11.892 | 7.934 | 90 | 108.34 | 90 |
Note: The crystallographic data presented here is sourced from publicly available information and serves as a comparative reference.
Deciphering Molecular Architecture: The X-ray Crystallography Workflow
The structural validation of small molecules like halogenated benzoic acids is predominantly achieved through single-crystal X-ray diffraction. This powerful analytical technique provides unambiguous proof of a compound's chemical structure and stereochemistry. The experimental workflow, from sample preparation to data analysis, is a meticulous process that ensures the accuracy and reliability of the final structural model.
Experimental Protocols
Single-Crystal X-ray Diffraction
A detailed protocol for the structural determination of a small organic molecule, such as a halogenated benzoic acid derivative, is outlined below. This procedure is a standard approach used in crystallographic laboratories.
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization. The goal is to obtain well-formed crystals with dimensions of approximately 0.1-0.3 mm.
-
Crystal Mounting: A selected crystal is carefully mounted on a goniometer head. This is typically done using a cryoloop and a viscous oil to hold the crystal in place. The mounted crystal is then placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal vibrations and radiation damage during data collection.
-
Data Collection: The goniometer, with the mounted crystal, is placed on the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector records the position and intensity of these diffracted beams.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial positions of the atoms. This initial model is then refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final atomic coordinates are typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).
Complementary Structural Analysis Techniques
While X-ray crystallography provides the definitive solid-state structure, computational and other analytical techniques offer complementary insights into the molecule's properties.
Density Functional Theory (DFT) Calculations
Computational methods, particularly Density Functional Theory (DFT), can be used to predict the gas-phase geometry of a molecule. By calculating the optimized molecular structure, researchers can predict bond lengths, bond angles, and conformational preferences. Comparing these theoretical values with the experimental data from X-ray crystallography can reveal the effects of crystal packing forces on the molecular conformation.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze hydrogen bonds, halogen bonds, and other close contacts that govern the crystal packing. This analysis provides a deeper understanding of the supramolecular architecture of the crystalline solid.
Comparative Purity Analysis of 5-Bromo-4-chloro-2-fluorobenzoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 5-Bromo-4-chloro-2-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed experimental protocol, presents a comparative overview with alternative methods, and discusses the relative merits of each technique for this specific analytical challenge.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its purity can be influenced by residual starting materials, reaction byproducts (such as isomers), and degradation products. Accurate and precise analytical methods are therefore crucial for its quality control. Reversed-phase HPLC (RP-HPLC) with UV detection is the industry-standard and most direct method for assessing the purity of such non-volatile and relatively polar organic molecules.[1][2][3] This guide will focus on a validated HPLC methodology and compare it with Gas Chromatography (GC) and Melting Point Analysis.
Data Presentation
For a typical batch of this compound, the following table summarizes the expected purity data from HPLC analysis compared to other methods.
| Analytical Method | Parameter | Typical Result | Notes |
| HPLC | Purity (Area %) | > 99.5% | High resolution, capable of separating closely related impurities and isomers. |
| Main Impurity | < 0.2% | e.g., Isomeric bromo-chloro-fluorobenzoic acids. | |
| Other Impurities | < 0.1% each | e.g., Starting materials, other reaction byproducts. | |
| GC (with derivatization) | Purity (Area %) | > 99% | Requires derivatization to increase volatility; potential for side reactions. |
| Melting Point | Melting Range | Narrow range (e.g., 1-2°C) | Good indicator of overall purity but not specific; impurities can lower the melting point. |
Experimental Protocols
A detailed methodology for the primary HPLC analysis is provided below.
High-Performance Liquid Chromatography (HPLC)
This reversed-phase HPLC method is designed for the accurate purity assessment of this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Trifluoroacetic acid, TFA)
-
This compound reference standard and sample.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.5 mg/mL. |
Rationale for Method Selection:
-
Reversed-Phase HPLC (RP-HPLC): This is the preferred technique in the pharmaceutical industry for its robustness and versatility in analyzing a wide range of compounds.[1]
-
C18 Column: Provides excellent separation for non-polar to moderately polar compounds like halogenated benzoic acids.
-
Acidified Mobile Phase: The addition of a small amount of acid (like phosphoric acid or TFA) to the aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is used to ensure the elution of both the main compound and any potential impurities with a wider range of polarities in a reasonable time with good resolution.
-
UV Detection: The aromatic nature of this compound allows for sensitive detection using a UV detector.
Mandatory Visualization
To better illustrate the analytical processes, the following diagrams outline the experimental workflow for HPLC analysis and a logical comparison with alternative methods.
Caption: HPLC experimental workflow for purity analysis.
Caption: Comparison of analytical methods for purity determination.
Comparison with Other Alternatives
While HPLC is the recommended method, other techniques can be employed, each with its own set of advantages and disadvantages.
Gas Chromatography (GC)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
-
Applicability: As this compound is a carboxylic acid with low volatility, direct GC analysis is not feasible. It requires a derivatization step (e.g., esterification to form a more volatile methyl ester) prior to injection.
-
Pros: High resolution and sensitivity.
-
Cons: The need for derivatization adds complexity and potential for incomplete reactions or side-product formation, which can compromise the accuracy of the purity assessment.
Melting Point Analysis
-
Principle: The melting point is a physical property that is sensitive to impurities. Pure crystalline solids have a sharp melting point, while impure substances melt over a wider range and at a lower temperature.
-
Applicability: This is a simple and rapid method to get a general indication of purity.
-
Pros: Fast, inexpensive, and requires minimal sample preparation.
-
Cons: It is a non-specific, bulk property measurement and cannot distinguish between different impurities or quantify them. It is best used as a preliminary or supportive test in conjunction with a more specific method like HPLC.[2][4]
Conclusion
For the definitive purity analysis of this compound, reversed-phase HPLC with UV detection is the most suitable and robust method. It provides high-resolution separation of the main component from potential impurities, including isomers, allowing for accurate quantification. While other techniques like GC (with derivatization) and melting point analysis can provide useful information, they do not offer the same level of specificity and direct applicability as HPLC for this particular analyte. The detailed HPLC protocol provided in this guide serves as a reliable starting point for the quality control of this important pharmaceutical intermediate.
References
A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-4-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of 5-Bromo-4-chloro-2-fluorobenzoic acid, a versatile building block in the development of novel pharmaceuticals and functional materials. The presence of multiple halogen substituents with different reactivities (Br > Cl) and an electron-withdrawing carboxylic acid group presents a unique challenge in catalyst selection to achieve high yields and selectivity. This document draws upon experimental data from structurally similar substrates to provide a reliable framework for catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of catalyst, ligand, and reaction conditions is critical for the successful Suzuki-Miyaura coupling of polysubstituted aryl halides. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, have demonstrated high efficacy in coupling reactions of similar substrates.[3] Nickel-based catalysts are also emerging as a cost-effective and highly active alternative.[4] The following table summarizes the performance of various catalyst systems applicable to the Suzuki coupling of substrates analogous to this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | A classic, reliable catalyst for a range of aryl bromides.[5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly effective for challenging substrates, offering excellent yields.[1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | A versatile catalyst, often used for heteroaryl and complex substrates.[1][6] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 | Buchwald ligand providing high activity for sterically hindered substrates.[7] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | DME | 80 | 2 | High | A cost-effective nickel-based alternative with high reactivity.[2] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation and optimization of synthetic methods. Below are representative protocols for Suzuki-Miyaura coupling reactions utilizing common palladium and nickel catalyst systems, adapted for the specific substrate this compound.
Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(OAc)₂ with an SPhos Ligand
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using a highly active palladium-phosphine ligand system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium(II) acetate and SPhos ligand.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂
This protocol provides a cost-effective alternative using a nickel-based catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, potassium phosphate, and NiCl₂(PCy₃)₂ to a dry reaction flask.
-
Purge the flask with an inert gas.
-
Add anhydrous dimethoxyethane (DME).
-
Heat the mixture to 80 °C with stirring for 2 hours.
-
Upon completion (monitored by TLC), cool the reaction and remove the solvent in vacuo.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the experimental process and the logical flow of the reaction, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: Logical relationship between catalyst types and performance attributes.
Conclusion
The selection of an appropriate catalyst system is paramount for the successful Suzuki-Miyaura coupling of this compound. While classical palladium catalysts such as Pd(PPh₃)₄ offer reliability, modern systems involving palladium acetate with bulky, electron-rich phosphine ligands like SPhos can provide superior yields under milder conditions.[1] For cost-effective and highly reactive transformations, nickel-based catalysts present a compelling alternative.[4] The provided protocols and comparative data serve as a valuable resource for researchers to select and optimize conditions for the synthesis of novel compounds derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Bioactive Landscape of Halogenated Benzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological potential of novel chemical entities is paramount. This guide provides a comparative assessment of the biological activities of derivatives of 5-Bromo-4-chloro-2-fluorobenzoic acid and structurally related compounds, offering insights into their potential as anticancer and anti-inflammatory agents. Due to the limited availability of public data on derivatives of this compound, this guide draws comparisons from studies on other halogenated benzamide derivatives to provide a relevant framework for evaluation.
Anticancer Activity: A Comparative Look at Substituted Benzamides
The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is determined to quantify its effectiveness in inhibiting cancer cell growth. The following table summarizes the IC50 values of various substituted benzamide derivatives against different cancer cell lines, as reported in scientific literature. For context, the activity of Doxorubicin, a widely used chemotherapeutic agent, is also included.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bis-benzamide 14d | LNCaP (Prostate) | 0.016 | Doxorubicin | - |
| Bis-benzamide 9a | LNCaP (Prostate) | 0.057 | Doxorubicin | - |
| Fluorinated Benzamide 8d | - | 63 ± 16 (Binding Affinity) | - | - |
| Thiazolidinone Hybrid 2h | AGS (Gastric) | 1.57 (GI50) | - | - |
| Thiazolidinone Hybrid 2h | DLD-1 (Colon) | 1.57 (GI50) | - | - |
| Thiazolidinone Hybrid 2h | MCF-7 (Breast) | 1.57 (GI50) | - | - |
| Thiazolidinone Hybrid 2h | MDA-MB-231 (Breast) | 1.57 (GI50) | - | - |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide 24 | MCF-7 (Breast) | - | - | - |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide 24 | MDA-MB-231 (Breast) | - | - | - |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide 33 | Caco-2 (Colorectal) | - | - | - |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide 33 | HCT-116 (Colorectal) | - | - | - |
| 4-methylbenzamide derivative 7 | K562 (Leukemia) | 2.27 | - | - |
| 4-methylbenzamide derivative 7 | HL-60 (Leukemia) | 1.42 | - | - |
| 4-methylbenzamide derivative 10 | K562 (Leukemia) | 2.53 | - | - |
| 4-methylbenzamide derivative 10 | HL-60 (Leukemia) | 1.52 | - | - |
Note: The data presented is a compilation from various studies on different, but structurally related, benzamide derivatives. Direct comparison between all compounds may not be appropriate due to variations in experimental conditions.
Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway
Inflammation is a complex biological process, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. Halogenated benzoic acid derivatives have been investigated for their potential to modulate COX activity.
The following table presents the in-vitro anti-inflammatory activity of various substituted benzamide and benzoic acid derivatives, with a focus on their COX inhibitory potential. Diclofenac, a potent NSAID, is included as a standard for comparison.
| Compound/Derivative | Assay | Target | IC50 (µM) or % Inhibition | Reference Compound | IC50 (µM) or % Inhibition |
| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (20) | Human Whole Blood | COX-2 | 0.74 | Celecoxib | >303 (SI) |
| Benzoxazole derivative (Tosylate) | COX Inhibition | COX-2 | 11.5 (µg/ml) | Celecoxib | 13.4 (µg/ml) |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | Trypsin | 0.04–0.07 (mg/mL) | Acetylsalicylic acid | 0.4051 ± 0.0026 (mg/mL) |
| Diclofenac | Human Dermal Fibroblasts | COX-2 | Potent Inhibition | Indomethacin | Equipotent |
| Ketoprofen | Human Dermal Fibroblasts | COX-2 | Equipotent | Indomethacin | Equipotent |
| Ketorolac | Human Dermal Fibroblasts | COX-2 | Equipotent | Indomethacin | Equipotent |
Note: The data is collated from multiple sources and direct comparisons should be made with caution due to differing experimental setups.
Experimental Protocols
A standardized approach is crucial for the reliable assessment of biological activity. Below are detailed methodologies for key experiments commonly cited in the evaluation of anticancer and anti-inflammatory agents.
In-Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
In-Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds are pre-incubated with the COX enzyme for a specific time to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the untreated control. The IC50 value is determined from the dose-response curve.
Visualizing the Pathways and Processes
To better understand the experimental procedures and the biological pathways involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for assessing the biological activity of novel compounds.
Caption: Simplified cyclooxygenase (COX) signaling pathway in inflammation.
Quantitative Analysis of 5-Bromo-4-chloro-2-fluorobenzoic Acid: A Comparative Guide to qNMR and Chromatographic Techniques
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 5-Bromo-4-chloro-2-fluorobenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds, making its accurate quantification essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional chromatographic methods of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the assay of this compound.
Principles of the Analytical Techniques
Quantitative NMR (qNMR) stands as a primary analytical method, allowing for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The principle of qNMR lies in the direct proportionality between the integrated area of a nuclear resonance signal and the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, a direct and highly accurate measure of the analyte's purity can be obtained.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the purity determination of non-volatile and thermally labile compounds. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. When coupled with a UV detector, the area under the chromatographic peak of the analyte is proportional to its concentration. However, this is a comparative method that typically requires a well-characterized reference standard of the analyte for accurate quantification.
Gas Chromatography (GC) is another robust separation technique, but it is best suited for volatile and thermally stable compounds. For non-volatile compounds like benzoic acid derivatives, a derivatization step is often required to increase their volatility. Similar to HPLC, quantification is achieved by comparing the peak area of the analyte to that of a reference standard.
Comparison of Analytical Performance
The choice of analytical method depends on various factors, including the required accuracy and precision, the nature of the sample and potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the assay of this compound, based on typical validation parameters for such methods.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Primary ratio method based on molar concentration | Comparative method based on separation and UV absorbance | Comparative method based on separation and flame ionization detection |
| Reference Standard | Certified internal standard of a different compound | Requires a specific reference standard of the analyte | Requires a specific reference standard of the analyte |
| Accuracy | High (typically 98.5-101.5%) | High (typically 98.0-102.0%) | High (typically 97.0-103.0%) |
| Precision (RSD) | Excellent (< 1.0%) | Very Good (< 2.0%) | Good (< 3.0%) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 mg/mL | ~ 1 µg/mL | ~ 5 µg/mL (after derivatization) |
| Limit of Quantification (LOQ) | ~ 0.3 mg/mL | ~ 3 µg/mL | ~ 15 µg/mL (after derivatization) |
| Sample Throughput | Lower | Higher | Moderate |
| Sample Preparation | Simple dissolution | Dissolution and filtration | Derivatization may be required |
| Structural Information | Provides structural confirmation | No structural information | No structural information |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication and comparison.
Quantitative ¹H-NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher
-
5 mm NMR tubes
Materials:
-
This compound sample
-
Internal Standard: Maleic acid (certified reference material)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: Standard 30° pulse (zg30)
-
Relaxation Delay (d1): 30 s (to ensure full T1 relaxation)
-
Number of Scans (ns): 16
-
Acquisition Time (aq): 4 s
-
Spectral Width (sw): 20 ppm
Data Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons can be used. For maleic acid, the two olefinic protons give a singlet at approximately 6.3 ppm.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Materials:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to a final concentration of approximately 0.5 mg/mL.
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the weighed amount and the determined concentration.
Gas Chromatography (GC)
Instrumentation:
-
GC system with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Materials:
-
This compound sample and reference standard
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Dichloromethane
Derivatization and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a vial. Add 1 mL of dichloromethane and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split mode)
Data Analysis: The purity is determined by comparing the peak area of the derivatized analyte in the sample to that of the derivatized reference standard.
Conclusion
For the quantitative assay of this compound, both qNMR and chromatographic techniques offer reliable and accurate results.
qNMR is a superior choice when a primary method with direct SI traceability is required, or when a specific certified reference standard for the analyte is unavailable. Its ability to provide structural confirmation in the same experiment is an added advantage.
HPLC-UV is a highly sensitive and high-throughput method, making it ideal for routine quality control and for the detection of low-level impurities. However, its accuracy is dependent on the availability of a well-characterized reference standard.
GC-FID , while a powerful technique, is less direct for this non-volatile analyte due to the need for derivatization, which can introduce additional variability. It is most useful when volatile impurities are of particular concern.
Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference materials, and the intended application of the results. For comprehensive characterization, employing orthogonal techniques such as qNMR and HPLC is often the most robust approach.
Benchmarking the Synthesis of 5-Bromo-4-chloro-2-fluorobenzoic Acid: A Comparative Guide for Researchers
For Immediate Release
In the landscape of pharmaceutical research and development, the efficient synthesis of complex halogenated aromatic compounds is a critical endeavor. This guide provides a comprehensive benchmark of synthetic methodologies for 5-Bromo-4-chloro-2-fluorobenzoic acid, a key intermediate in the development of various therapeutic agents. By presenting a comparative analysis of different synthetic routes, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic strategies.
Introduction
This compound is a polysubstituted aromatic carboxylic acid whose structural complexity presents unique challenges and opportunities in its synthesis. The strategic placement of three different halogen atoms and a carboxylic acid group on the benzene ring makes it a valuable building block for accessing a diverse range of molecular architectures. This guide will explore and compare various approaches to its synthesis, focusing on key performance indicators such as yield, purity, reaction time, and safety considerations.
Comparative Analysis of Synthetic Methods
The synthesis of this compound can be approached from several different starting materials. Below, we compare the most common strategies, highlighting their respective advantages and disadvantages.
Method 1: Electrophilic Bromination of 4-Chloro-2-fluorobenzoic Acid
A prevalent and direct approach to the target molecule is the electrophilic bromination of the readily available 4-chloro-2-fluorobenzoic acid. The directing effects of the existing substituents (ortho, para-directing fluorine and chlorine, and meta-directing carboxylic acid) favor the introduction of the bromine atom at the C5 position.
Key Experimental Parameters:
| Parameter | Value/Condition |
| Starting Material | 4-Chloro-2-fluorobenzoic acid |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Concentrated Sulfuric Acid |
| Reaction Temperature | 20-30°C |
| Reaction Time | 2-4 hours |
| Reported Yield | 85-90% |
| Reported Purity | >98% |
Advantages:
-
High regioselectivity, minimizing the formation of unwanted isomers.
-
Relatively high yield and purity of the final product.
-
Readily available and cost-effective starting material.
Disadvantages:
-
Use of concentrated sulfuric acid requires careful handling and disposal.
-
The reaction can be exothermic and requires controlled addition of reagents.
Method 2: Multi-step Synthesis from 2-Chlorobenzotrichloride
An alternative strategy involves a two-step process starting from 2-chlorobenzotrichloride. This method first introduces the bromine atom and then hydrolyzes the trichloromethyl group to the carboxylic acid.
Key Experimental Parameters:
| Parameter | Value/Condition |
| Starting Material | 2-Chlorobenzotrichloride |
| Step 1: Bromination | Bromine, Iron catalyst |
| Step 2: Hydrolysis | Sulfuric Acid |
| Reported Yield | >95% (crude) |
| Reported Purity | 80-92% (crude) |
Advantages:
-
High overall yield.
-
Utilizes inexpensive starting materials.[1]
Disadvantages:
-
The purity of the crude product is lower, requiring further purification steps such as recrystallization.[1]
-
The use of bromine and a strong acid necessitates stringent safety precautions.
Method 3: Synthesis from 5-Bromo-2-aminobenzoic Acid Derivatives
A more complex, multi-step approach can be employed starting from derivatives of 5-bromo-2-aminobenzoic acid. This route involves diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the chlorine atom, and subsequent hydrolysis. While this method is more intricate, it offers high control over the substitution pattern.
Advantages:
-
High purity of the final product with few isomeric impurities.[2]
-
Avoids the use of elemental bromine in the final stages.
Disadvantages:
-
Longer reaction sequence, which can impact overall yield and cost-effectiveness.
-
The diazotization step involves potentially unstable diazonium salts, requiring careful temperature control.
Experimental Protocols
Method 1: Electrophilic Bromination of 4-Chloro-2-fluorobenzoic Acid
To a stirred solution of 4-chloro-2-fluorobenzoic acid (1 equivalent) in concentrated sulfuric acid, N-bromosuccinimide (1.05 equivalents) is added portion-wise at a temperature maintained between 20-30°C. The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC or HPLC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration. The crude product is washed with cold water and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of Synthetic Pathways
To better illustrate the logical flow of the discussed synthetic methods, the following diagrams have been generated using the DOT language.
Caption: Workflow for the bromination of 4-chloro-2-fluorobenzoic acid.
Caption: Two-step synthesis from 2-chlorobenzotrichloride (Note: This route yields a different isomer).
Conclusion
The choice of synthetic route for this compound is contingent on several factors including the desired scale of production, purity requirements, cost considerations, and available laboratory infrastructure. The direct bromination of 4-chloro-2-fluorobenzoic acid stands out as a highly efficient and regioselective method for laboratory-scale synthesis, offering high yields and purity. For industrial-scale production, the multi-step synthesis from 2-chlorobenzotrichloride may be more cost-effective despite the need for more rigorous purification. The diazotization route, while more complex, provides an excellent option when very high purity is paramount and isomeric impurities must be strictly avoided.
This guide serves as a foundational resource for chemists and researchers. It is recommended that each method be carefully evaluated and optimized based on the specific needs of the research or development program. Further investigation into green chemistry alternatives for solvents and reagents is also encouraged to enhance the sustainability of these synthetic processes.
References
A Comparative Review of Substituted Fluorobenzoic Acids in Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted fluorobenzoic acids are a pivotal class of molecules that have garnered significant attention across various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine into the benzoic acid scaffold dramatically alters its physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These modifications have been strategically exploited to enhance the performance of a wide array of products. This guide provides an objective comparison of the applications of substituted fluorobenzoic acids, supported by experimental data, to aid researchers in their design and development endeavors.
Pharmaceutical Applications: A Focus on Enzyme Inhibition
The unique electronic properties of the fluorine atom make substituted fluorobenzoic acids valuable moieties in the design of potent and selective enzyme inhibitors. The position of the fluorine substituent (ortho, meta, or para) on the benzoic acid ring can significantly influence binding affinity and pharmacokinetic profiles.
Bruton's Tyrosine Kinase (Btk) Inhibitors
Btk is a crucial non-receptor tyrosine kinase in B-cell receptor signaling, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1] Several Btk inhibitors incorporate a fluorobenzoic acid scaffold. A comparative analysis of 5-cyclopropyl-2-fluorobenzamide derivatives reveals the critical role of stereochemistry and substitution on Btk inhibition.
| Compound | Description | Btk IC50 (nM) | Kinase Selectivity |
| 23 | Unsubstituted cyclopropane analog | 1.5 | High |
| 24 | cis-fluoro isomer | 1.2 | High |
| 25 | (S,S)-enantiomer of cis-fluoro isomer | 0.8 | Very High |
| 26 | trans-fluoro isomer | 4.5 | Moderate |
| 27 | (R,R)-enantiomer of trans-fluoro isomer | 3.8 | Moderate |
Data sourced from a comparative analysis of 5-cyclopropyl-2-fluorobenzamide derivatives.[1]
The data clearly indicates that the cis-fluoro isomers, particularly the (S,S)-enantiomer, exhibit the most potent Btk inhibitory activity, highlighting the nuanced structure-activity relationships at play.[1]
Cyclooxygenase-2 (COX-2) Inhibitors
Selective COX-2 inhibitors are a cornerstone in the management of inflammation and pain. The structure-activity relationship (SAR) of these inhibitors often involves a diaryl heterocycle, where substitution on the phenyl rings is critical for selectivity and potency.[2][3][4][5] Fluorine substitution is a common strategy to enhance these properties. For instance, in a series of indomethacin analogs, fluorine-containing derivatives have shown potent COX-2 inhibition.
Fatty Acid Amide Hydrolase (FAAH) and Cholinesterase Inhibitors
Substituted fluorobenzoic acids are also integral to the development of inhibitors for other key enzymes like Fatty Acid Amide Hydrolase (FAAH) and acetylcholinesterase (AChE). Flurbiprofen, a well-known NSAID, contains a 2-fluorobiphenyl moiety. Amide derivatives of flurbiprofen have been synthesized and evaluated as dual FAAH/COX-2 inhibitors, showing potential as potent analgesic agents.[6] Similarly, derivatives of 2-fluorobenzoic acid have been explored as inhibitors of cholinesterases, which are critical targets in neurodegenerative diseases like Alzheimer's.[7]
Agrochemical Applications
In the field of agrochemicals, substituted fluorobenzoic acids serve as key intermediates in the synthesis of potent herbicides and fungicides. For example, 4-fluorobenzoic acid is a crucial building block for the fungicide flumorph. The presence of the fluorine atom in these molecules often enhances their biological activity and metabolic stability in the target organisms.
Materials Science: High-Performance Polymers
The incorporation of fluorine-containing monomers, derived from substituted fluorobenzoic acids, into polymer backbones can significantly enhance their properties. Fluorinated polyamides and polyimides, for instance, exhibit improved thermal stability, chemical resistance, and solubility in organic solvents, along with a lower dielectric constant, making them suitable for applications in microelectronics and aerospace.[8][9][10][11] The synthesis of these high-performance polymers often involves the polycondensation of fluorinated diamines or diacid chlorides derived from fluorobenzoic acids.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols related to the applications of substituted fluorobenzoic acids.
Synthesis of Flurbiprofen Amides
A general procedure for the synthesis of flurbiprofen amides involves the condensation of flurbiprofen with various amines.[6][12][13]
-
Activation of Flurbiprofen: Flurbiprofen is reacted with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), in an appropriate solvent like acetonitrile or methylene chloride.
-
Amide Formation: The desired amine is then added to the activated flurbiprofen solution. The reaction mixture is typically stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is worked up by washing with acidic and basic solutions to remove unreacted starting materials and byproducts. The final product is then purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (for Btk)
This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.[1]
-
Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a fluorescently labeled peptide), ATP, and the test compound at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, test compound, and substrate. Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence or luminescence-based method.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.
Cholinesterase Activity Assay (Ellman's Method)
This is a widely used method to measure cholinesterase activity and the inhibitory potential of compounds.[7][14][15][16][17]
-
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be monitored spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a buffer solution (typically phosphate buffer, pH 8.0).
-
In a cuvette or microplate well, add the buffer, DTNB, and the enzyme (acetylcholinesterase).
-
Add the test inhibitor at various concentrations and pre-incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Monitor the increase in absorbance at 412 nm over time.
-
-
Calculation: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor, from which the IC50 value can be determined.
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures.
Caption: Inhibition of the COX-2 signaling pathway by a fluorobenzoic acid-based inhibitor.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of fluorobenzoic acid-based enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. dspace.ncl.res.in [dspace.ncl.res.in]
- 11. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 12. scielo.br [scielo.br]
- 13. Synthesis and characterization of biologically active flurbiprofen amide derivatives as selective prostaglandin-endoperoxide synthase II inhibitors: In vivo anti-inflammatory activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Bromo-4-chloro-2-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This document provides a detailed, step-by-step guide for the proper disposal of 5-Bromo-4-chloro-2-fluorobenzoic acid (CAS No. 289038-22-8), ensuring the safety of personnel and compliance with environmental regulations.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of this compound and information from SDSs of structurally similar halogenated benzoic acids.
Immediate Safety and Hazard Information
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1].
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors[2][3][4].
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that involves several stages, from initial waste characterization to final removal by a licensed service.
Step 1: Waste Characterization and Classification
As a first step, it is essential to classify the waste material. Unused or surplus this compound is considered a laboratory chemical waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous[5].
Given its irritant properties, it is prudent to manage this compound as a hazardous waste. While a specific EPA waste code has not been assigned due to the lack of a dedicated SDS, it may fall under the "D" codes if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[5][6]. As a discarded chemical product, it could potentially be assigned a "U" or "P" code, although none is currently listed[5][7].
Step 2: Segregation and Storage of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
It should be kept separate from strong oxidizing agents and strong bases, as these are common incompatibilities for similar compounds[2].
-
Store the waste in a designated, well-ventilated, and secure area.
-
The waste container must be in good condition, compatible with the chemical, and tightly sealed to prevent leaks or spills.
Step 3: Labeling of Waste Containers
Accurate and clear labeling of hazardous waste containers is a legal requirement and essential for safety. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "289038-22-8"
-
The hazard characteristics (e.g., "Irritant")
-
The date when the waste was first added to the container (accumulation start date)
-
Your name and contact information
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide the EHS department with all the necessary information about the waste, including its name, quantity, and hazard classification.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically incineration for this type of organic compound[3].
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory safety protocols and hazardous waste management regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[5].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 5-Bromo-4-chloro-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-4-chloro-2-fluorobenzoic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| PPE Category | Type | Standard | Purpose |
| Eye and Face Protection | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | To protect against splashes, dust, and eye irritation[2][3]. |
| Hand Protection | Chemically resistant gloves | Follow manufacturer's specifications | To prevent skin contact and irritation. Nitrile or neoprene gloves are generally suitable[4][5]. |
| Skin and Body Protection | Laboratory coat or appropriate protective clothing | Standard laboratory practice | To prevent skin exposure to the chemical[3][4]. |
| Respiratory Protection | NIOSH/MSHA approved respirator or a dust mask (e.g., N95) | OSHA 29 CFR 1910.134 or European Standard EN 149 | Required when handling the solid form to avoid inhalation of dust, especially in poorly ventilated areas[3]. |
Operational and Disposal Plans
Safe handling and disposal of this compound require strict adherence to established protocols to protect both the user and the environment.
Engineering Controls
| Control Type | Description |
| Ventilation | Always handle this chemical in a well-ventilated area. A local exhaust ventilation system or a chemical fume hood is highly recommended to minimize exposure to dust and fumes[5]. |
| Safety Stations | Eyewash stations and safety showers must be readily accessible in the immediate work area[5]. |
Handling and Storage Procedures
| Procedure | Description |
| General Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Minimize dust generation and accumulation[3][6]. Wash hands thoroughly after handling[2][6]. |
| Storage | Store in a cool, dry, and well-ventilated place[2]. Keep the container tightly closed when not in use[2][3]. |
Spill and Disposal Plan
| Action | Protocol |
| Spill Cleanup | For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal[3]. Ensure appropriate PPE is worn during cleanup. |
| Waste Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2]. |
Procedural Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
